molecular formula C9H7ClN2 B1601449 3-Chloroquinolin-4-amine CAS No. 61260-22-8

3-Chloroquinolin-4-amine

Cat. No.: B1601449
CAS No.: 61260-22-8
M. Wt: 178.62 g/mol
InChI Key: GGTTXDIQVCXFIH-UHFFFAOYSA-N
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Description

3-Chloroquinolin-4-amine (CAS 61260-22-8), also known as 4-Amino-3-chloroquinoline, is an important organic compound and versatile chemical intermediate in medicinal chemistry research. It has a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol . Its key physical properties include a boiling point of approximately 326.6°C at 760 mmHg and a density of 1.363 g/cm³ . This compound belongs to the 4-aminoquinoline class, a crucial pharmacophore group known for its significant biological activity . Researchers primarily utilize this compound as a key synthetic precursor for developing novel therapeutic agents. Its structure serves as a building block for compounds investigated for antimalarial activity, acting through the inhibition of hemozoin formation within the parasite, a mechanism of action shared with chloroquine and its analogs . Furthermore, the quinoline nucleus is a privileged scaffold in oncology research, with derivatives explored for their potential as anticancer agents through various mechanisms, including DNA intercalation and topoisomerase enzyme inhibition . This chemical is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its structural features for molecular hybridization, creating novel compounds for screening against various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTTXDIQVCXFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485173
Record name 4-Amino-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61260-22-8
Record name 4-Amino-3-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 3 Chloroquinolin 4 Amine and Its Derivatives

Precursor Synthesis Strategies for Halogenated Quinolines Relevant to 3-Chloroquinolin-4-amine

The foundation for synthesizing many 4-aminoquinolines, including this compound, lies in the efficient preparation of halogenated quinoline (B57606) intermediates. These precursors provide the essential framework and the reactive sites necessary for subsequent functionalization.

4,7-Dichloroquinoline is a cornerstone intermediate for the synthesis of a wide array of 4-aminoquinoline (B48711) compounds. wikipedia.org Its preparation has been a subject of detailed investigation, leading to several reliable synthetic routes.

One of the most established methods begins with m-chloroaniline. wikipedia.orgchemicalbook.com In a process developed by chemists at Winthrop Chemical Co., m-chloroaniline is condensed with diethyl oxaloacetate under mildly acidic conditions. wikipedia.org This reaction forms an imine, which is then cyclized by heating to create the pyridine (B92270) ring fused to the benzene (B151609) ring. wikipedia.org Subsequent hydrolysis and decarboxylation of the resulting ester, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), converts the 4-hydroxy group into a chloro group, yielding 4,7-dichloroquinoline. wikipedia.orgchemicalbook.comorgsyn.org

Alternative routes to this key intermediate have also been explored. The Gould-Jacobs reaction provides another pathway starting from 3-chloroaniline. wikipedia.org Furthermore, variations in the initial building blocks can be employed; for instance, reacting 3-chloroaniline with ethoxymethylenemalonic ester leads to an intermediate that, after high-temperature cyclization, hydrolysis, decarboxylation, and chlorination, also affords 4,7-dichloroquinoline. chemicalbook.com The development of metal-free, regioselective halogenation techniques using reagents like trihaloisocyanuric acid has further expanded the toolkit for creating diverse halogenated quinolines with high functional group tolerance. rsc.org

Table 1: Selected Synthetic Routes to 4,7-Dichloroquinoline

Starting MaterialKey ReagentsKey StepsReference
m-ChloroanilineDiethyl oxaloacetate, Phosphorus oxychlorideCondensation, Cyclization, Hydrolysis, Decarboxylation, Chlorination wikipedia.org
m-ChloroanilineEthoxymethylenemalonic ester, POCl₃Condensation, High-temperature cyclization, Saponification, Decarboxylation, Chlorination chemicalbook.com
7-Chloro-4-hydroxy-3-quinolinecarboxylic acidDowtherm A, Phosphorus oxychlorideDecarboxylation, Chlorination orgsyn.org

Another important class of precursors is the 3-chloroquinoline-2,4-diones. These compounds offer a different strategic approach to building the desired scaffold. A general procedure for their synthesis involves the treatment of a 4-hydroxy-2(1H)-quinolone with sulfuryl chloride (SO₂Cl₂) in a solvent like dioxane at a controlled temperature. clockss.org This reaction effectively introduces a chlorine atom at the C3 position of the quinoline-2,4-dione core. clockss.org

Once formed, these 3-chloro derivatives can undergo further transformations. For example, they react smoothly with sodium azide to produce 3-azidoquinoline-2,4(1H,3H)-diones. clockss.org These azido compounds are valuable intermediates, as the azide group can be subsequently reduced to a primary amine, providing a pathway to 3-aminoquinoline derivatives. clockss.org This strategy highlights the versatility of quinoline-2,4-diones as precursors for introducing functionality at the C3 position.

Direct Synthesis Routes to this compound

With suitable precursors in hand, the next critical step is the introduction of the amine group at the C4 position of the quinoline ring.

The most prevalent method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov In this approach, a 4-chloroquinoline (B167314) derivative, such as 4,7-dichloroquinoline, is treated with an amine. The carbon atom at the C4 position is electron-deficient and thus highly susceptible to attack by a nucleophile. nih.govmdpi.com The chlorine atom at C4 acts as a good leaving group, facilitating the substitution. nih.gov

These reactions are typically carried out by heating the 4-chloroquinoline with the desired amine, sometimes in a solvent such as ethanol, dimethylformamide (DMF), or under neat conditions. mdpi.comnih.govnih.gov The reaction temperature can range from 80 °C to 130 °C or higher. nih.gov In some cases, a base like potassium carbonate (K₂CO₃) is added to the reaction mixture to facilitate the process. mdpi.com This direct coupling strategy is robust and has been used to synthesize a vast library of 4-aminoquinoline derivatives by varying the amine nucleophile. nih.govnih.gov

Table 2: Examples of SNAr Reactions for Synthesis of 4-Aminoquinolines

Chloroquinoline SubstrateAmine NucleophileReaction ConditionsProduct TypeReference
4,7-DichloroquinolineEthane-1,2-diamine130 °C, 7 h, neatN¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine nih.gov
4,7-DichloroquinolineN,N-dimethyl-propane-1,3-diamine130 °C, 8 h, neatN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine nih.gov
N-(2,7-dichloroquinolin-4-yl)benzamideMorpholineK₂CO₃, DMF, 120 °C, 24 hN-(7-chloro-4-morpholinoquinolin-2-yl)benzamide mdpi.com
4,7-Dichloroquinoline4-AminoacetophenoneEthanol, Reflux, 9 h4-[(7-chloroquinolin-4-yl)amino]acetophenone nih.gov

While SNAr is the workhorse method, alternative pathways have been developed to introduce the C4-amine functionality. One such modern approach is the Hartwig-Buchwald coupling. A protocol has been reported that allows for the introduction of an unsubstituted amine group at the C4 position from 4-haloquinolines. nih.gov This reaction utilizes a copper(I) iodide (CuI) catalyst with formamide serving as the source of the amine, which is released in-situ. nih.gov

Another distinct strategy involves a condensation and aromatization sequence. This process starts with a chloro-1,2,3,4-tetrahydroquinolin-4-one, which is condensed with an amine in the presence of a ruthenium-based catalyst on a support. google.com This reaction not only forms the C-N bond but also drives the aromatization of the tetrahydroquinoline ring to yield the final 4-amino-chloroquinoline product. google.com

Derivatization Strategies Utilizing the this compound Scaffold

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives. The primary amine at the C4 position is a versatile functional handle for subsequent chemical transformations. iu.edu

Derivatization is a common strategy to alter the physicochemical properties of a molecule. nih.gov For primary amines, a variety of derivatizing reagents can be used. Common reactions include acylation, which involves replacing a hydrogen on the amine with an acyl group using reagents like acid anhydrides (e.g., trifluoroacetic anhydride) or acyl chlorides. iu.edu

A specific example of derivatizing a related scaffold involves the diazotization of a halogen-substituted 4-aminoquinoline in fluoboric acid, followed by a coupling reaction with dimethylamine. nih.gov This sequence transforms the primary amino group into a triazene functionality, demonstrating a powerful method for significantly altering the electronic and structural properties of the molecule. nih.gov These derivatization reactions open avenues to new compounds with tailored properties for various applications.

Table 3: Potential Derivatization Reactions for the 4-Amino Group

Reaction TypeTypical Reagent ClassResulting Functional GroupReference
AcylationAcid Anhydrides, Acyl HalidesAmide iu.edu
AlkylationAlkyl HalidesSecondary/Tertiary Amine iu.edu
SilylationSilylating agents (e.g., BSTFA)Silylamine iu.edu
Diazotization/CouplingNaNO₂/H⁺, Coupling partner (e.g., Dimethylamine)Azo or Triazene compound nih.gov

Modification of the Amine Group at Position 4

The primary amine at the C4 position of the quinoline ring is a versatile functional handle for a variety of chemical modifications. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, leading to the synthesis of diverse derivatives such as ureas, sulfonamides, and triazoles, as well as products from acylation and alkylation reactions.

The synthesis of urea, sulfonamide, and triazole derivatives from this compound leverages the nucleophilicity of the 4-amino group to introduce new pharmacologically relevant moieties.

Urea and Sulfonamide Derivatives: Urea and sulfonamide functionalities are prevalent in many therapeutic agents. nih.govclinpgx.org The synthesis of urea derivatives of this compound can be achieved by reacting the primary amine with isocyanates or by using phosgene equivalents followed by the addition of another amine. google.com Sulfonamide hybrids are typically prepared through the reaction of the 4-amino group with various alkyl or aryl sulfonyl chlorides in the presence of a base. nih.govnih.gov For example, the amino component of a related 4-aminoquinoline derivative can undergo sulfonation with an appropriate sulfonyl chloride in a solvent like THF at room temperature to yield the desired sulfonamide analog. nih.gov

Triazole Hybrids: The 1,2,3-triazole ring is a valuable pharmacophore that can be incorporated into the this compound structure to create potent hybrid molecules. mdpi.comresearchgate.net A common and efficient method for this is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". The synthesis typically begins with the conversion of the 4-amino group to a 4-azidoquinoline intermediate. This is often accomplished by treating the corresponding 4-chloroquinoline with sodium azide (NaN₃) in a polar aprotic solvent like DMF. mdpi.com The resulting 4-azido-3-chloroquinoline can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, such as copper sulfate and a reducing agent like sodium ascorbate, to yield the desired 4-(1,2,3-triazol-1-yl)-3-chloroquinoline hybrids in good yields. researchgate.netnih.gov

Table 1: Examples of Triazole Hybrids Synthesized from 4-Azido-7-chloroquinoline
Starting AlkyneResulting Triazole Hybrid Structure (at position 4)Reference
O-acetylenic acetaminophenN-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide mdpi.com
Various terminal alkynes4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids researchgate.net

Direct modification of the amine nitrogen through acylation and alkylation introduces further structural diversity.

Acylation Reactions: Friedel-Crafts acylation and related reactions are fundamental methods for forming new carbon-carbon bonds by adding an acyl group. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, acylation occurs at the nucleophilic nitrogen atom. The reaction of the 4-amino group with acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acyl derivatives (amides). For instance, 4-aminoquinolines can react with aminoacetophenones to yield [(7-chloroquinolin-4-yl)amino]acetophenones. nih.gov This transformation is typically carried out under reflux conditions in a suitable solvent like ethanol. nih.gov The resulting amide bond can serve as a stable linker in more complex molecules.

Alkylation Reactions: N-alkylation of the 4-amino group introduces alkyl substituents, which can modulate the compound's physicochemical properties. While direct Friedel-Crafts alkylation of aromatic rings bearing amino groups can be problematic due to the amine's interaction with the Lewis acid catalyst, direct N-alkylation of the 4-amino group with alkyl halides is a more straightforward approach. libretexts.org This reaction is a form of nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The process can be facilitated by a base to neutralize the hydrogen halide byproduct. Furthermore, reductive amination provides another route to N-alkylation, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Reactions Involving the Halogen at Position 3

The chlorine atom at the C3 position, while generally less reactive than a halogen at the C4 position, provides a valuable site for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic displacement.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the connection of the 3-chloroquinoline core to other aryl, heteroaryl, or alkyl fragments.

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organic halide with an organoboron reagent, such as a boronic acid or ester, catalyzed by a palladium(0) complex. researchgate.net This reaction is highly versatile for creating biaryl structures. The 3-chloroquinoline-4-amine can be coupled with various boronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base to yield 3-aryl-quinolin-4-amine derivatives. researchgate.net This methodology has been successfully applied to other positions on the quinoline ring, demonstrating its utility for creating diverse analogs. nih.gov

Table 2: Representative Suzuki Coupling Reactions on Chloroquinoline Scaffolds
Chloroquinoline SubstrateBoronic Acid PartnerCatalyst SystemProduct TypeReference
4-Chloroquinoline derivativesAryl boronic acidsPd(PPh₃)₄ / Base4-Arylquinoline derivatives researchgate.net
7-Bromo-4-chloroquinolineAryl boronic acidsPalladium catalyst7-Aryl biaryl compounds nih.gov

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed reaction between an organic halide and an organosilane. organic-chemistry.orgwikipedia.org A key feature of this reaction is the activation of the organosilane with a fluoride source or a base to form a hypervalent silicon species, which then participates in the transmetalation step of the catalytic cycle. organic-chemistry.org This method serves as a valuable alternative to other cross-coupling reactions. The 3-chloro position of the quinoline ring can be functionalized by coupling with various organosilanes, such as aryl or vinylsilanes, under standard Hiyama conditions. organic-chemistry.orgnih.gov

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom at position 3 is more challenging than at the electron-deficient C4 position. mdpi.com However, under forcing conditions or with highly activated nucleophiles, displacement can be achieved. This reaction involves the attack of a nucleophile on the C3 carbon, forming a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity. Suitable nucleophiles include strong alkoxides, thiolates, or amines under high temperature or pressure. The reactivity for SNAr on halogenated pyridine and quinoline systems is well-documented, though it often favors the 2- and 4-positions. mdpi.comresearchgate.net For the 3-position, the reaction typically requires more vigorous conditions due to the lower degree of electronic activation.

Formation of Complex Hybrid Structures Incorporating this compound

The synthetic handles at the C3 and C4 positions of this compound can be used orthogonally to construct complex hybrid molecules. A hybrid molecule is a chemical entity that combines two or more pharmacophores into a single structure, with the goal of achieving improved affinity, selectivity, or a multi-target mode of action. nih.govmdpi.com

The synthesis of such hybrids involves multi-step sequences where each reactive site is addressed selectively. For example, the 4-amino group can first be elaborated into a longer chain which is then terminated with a group suitable for another reaction, such as an azide for a subsequent click reaction. researchgate.net Separately, the 3-chloro group can undergo a Suzuki or Sonogashira cross-coupling reaction to introduce another complex fragment. nih.govsoton.ac.uk

Examples of complex hybrids derived from the broader 4-aminoquinoline class include:

4-Aminoquinoline-pyrimidine hybrids: Synthesized via nucleophilic substitution, linking the two heterocyclic systems. nih.gov

4-Aminoquinoline-1,3,5-triazine hybrids: Formed by the sequential nucleophilic displacement of chlorine atoms on a triazine ring. researchgate.net

7-Chloro-4-aminoquinoline-benzimidazole hybrids: Created by linking the two pharmacophores through various linker moieties. mdpi.com

These strategies demonstrate how the foundational this compound core can be systematically elaborated into sophisticated molecular architectures designed for specific biological targets.

Iii. Chemical Reactivity and Reaction Mechanisms of 3 Chloroquinolin 4 Amine

Nucleophilic Aromatic Substitution at the C4-Position of the Quinoline (B57606) Ring System

The presence of an amino group at the C4 position is a defining feature of the target molecule. This functionality is typically introduced onto a quinoline scaffold via a nucleophilic aromatic substitution (SNAr) reaction, where a chlorine atom at the C4 position of a precursor is displaced by an amine nucleophile.

The introduction of an amino group at the C4 position of a quinoline ring proceeds through the classical bimolecular SNAr addition-elimination mechanism. researchgate.net The quinoline ring, being a heteroaromatic system, is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the α (C2) and γ (C4) positions relative to the ring nitrogen. This reaction does not typically require metal catalysis, unlike many cross-coupling reactions.

The mechanism involves two main steps:

Nucleophilic Addition: An amine nucleophile attacks the electrophilic C4 carbon of a 4-chloroquinoline (B167314) precursor (e.g., 3,4-dichloroquinoline). This step is usually the rate-determining step of the reaction. The attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net The negative charge is delocalized over the aromatic system and onto the electron-withdrawing ring nitrogen, which stabilizes the intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion (the leaving group), resulting in the formation of the 4-aminoquinoline (B48711) product.

This process can be influenced by the reaction conditions. For instance, in reactions with amine nucleophiles, acid catalysis can play a significant role by protonating the quinoline ring, thereby increasing its electrophilicity and accelerating the nucleophilic attack. researchgate.net

Substituents on the quinoline ring profoundly influence the rate and regioselectivity of nucleophilic aromatic substitution. The positions on the quinoline ring are not equally reactive. The C2 and C4 positions are activated toward nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. numberanalytics.com Generally, the C4 position is more susceptible to nucleophilic substitution than the C2 position in many SNAr reactions involving amines. researchgate.netmdpi.com

In a precursor like 3,4-dichloroquinoline, the chlorine atom at C4 is significantly more reactive than the one at C3. The C4 position is directly conjugated with the ring nitrogen (a γ-position), which provides substantial resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack. In contrast, the C3 position lacks this direct stabilization from the heteroatom, making the C3-Cl bond less prone to nucleophilic displacement under typical SNAr conditions. rsc.org Studies on various dichloroquinolines have consistently shown that halogens at the C4 position are more readily displaced than those at other positions, allowing for selective mono-amination. mdpi.com

The presence of the chlorine atom at the C3 position in the precursor also influences the reactivity at C4. As an electron-withdrawing group, the C3-chloro substituent further increases the electrophilicity of the quinoline ring, including the C4 carbon, thereby enhancing the rate of nucleophilic attack compared to an unsubstituted ring.

Reactivity of the Amino Group at Position 4

The exocyclic amino group at the C4 position is a key center of reactivity in 3-chloroquinolin-4-amine, primarily functioning as a nucleophile and a base.

4-Aminoquinolines are basic compounds, capable of being protonated at two sites: the exocyclic 4-amino group and the quinoline ring nitrogen (N1). frontiersin.org These compounds typically exist as a mixture of monoprotonated and diprotonated species at physiological pH. nih.gov The quinoline nitrogen generally has a pKa of around 6, while the side-chain amino group has a higher pKa, often in the range of 7-8. frontiersin.org For the related 7-chloro-4-aminoquinoline, the strongest basic pKa is predicted to be 7.42. drugbank.com The electron-withdrawing nature of the chlorine atom at the C3 position is expected to decrease the basicity of both the 4-amino group and the N1 nitrogen compared to an unsubstituted 4-aminoquinoline, due to inductive effects. The ability of these sites to accept protons is crucial for the molecule's interaction with biological targets and influences its solubility. pharmacy180.com

The nucleophilic character of the 4-amino group allows it to readily participate in condensation and cyclization reactions, which are pivotal for the synthesis of more complex heterocyclic systems.

Condensation Reactions: The primary amino group can react with aldehydes and ketones to form the corresponding Schiff bases (imines). epo.org This reaction is a fundamental step in building more elaborate molecular architectures. For example, condensation with various aldehydes is a common strategy to introduce diverse substituents. asianpubs.org

Cyclization Reactions: The 4-amino group, often in conjunction with the adjacent C3 position, is a key component in the construction of fused ring systems. A notable example is the synthesis of imidazo[4,5-c]quinolines. This can be achieved through a cascade reaction where a carbamate (B1207046) derivative of this compound reacts with an amine. The process involves an initial intermolecular SNAr at the C4 position, followed by an intramolecular cyclization where the newly introduced amine attacks the carbamate carbonyl, leading to the formation of the fused imidazole (B134444) ring. google.comresearchgate.net

Another synthetic application involves the reaction of a diamine-substituted 4-aminoquinoline with aldehydes and 3-mercaptopropionic acid to form 1,3-thiazinan-4-one derivatives. nih.gov These reactions highlight the versatility of the 4-amino group as a nucleophilic handle for constructing diverse heterocyclic scaffolds.

Table 1: Examples of Condensation and Cyclization Reactions at the 4-Amino Group

Reactant(s)Reagents & ConditionsProduct TypeYieldReference
N¹-(7-chloroquinolin-4-yl)propan-1,3-diamine, various aldehydes, 3-mercaptopropionic acidDCC, THF, room temperature3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivativesExcellent nih.gov
Isopropyl (6-bromo-4-chloroquinolin-3-yl)carbamate, various anilinesp-TsOH·H₂O, Dioxane, MW, 230 °C, 30 minImidazo[4,5-c]quinolin-2-one derivatives40-84% google.com
7-chloroquinolin-4-amine (B103981), aldehyde-amino ferrocene (B1249389)Metal hydride (reductive amination)Imino ferrocene intermediate, then reduced amineNot specified epo.org

Reactivity of the Chlorine Atom at Position 3

While the C4-Cl is the most reactive site for SNAr in precursors, the C3-Cl in this compound is considerably less reactive towards traditional nucleophilic displacement. Its substitution typically requires more forcing conditions or, more commonly, transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are effective methods for functionalizing the C3 position. The reactivity of chloroquinolines in these reactions is highly dependent on the position of the chlorine atom. mdpi.com While there are numerous examples of coupling reactions at various positions on the quinoline ring, the functionalization of the C3-chloro position is well-documented. mdpi.comrsc.org

For instance, Suzuki-Miyaura coupling can be used to form a new carbon-carbon bond at the C3 position by reacting 3-chloroquinolines with arylboronic acids in the presence of a palladium catalyst and a suitable ligand. rsc.orgacs.orgnih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, introducing a new amino substituent at the C3 position. rsc.orgthieme-connect.com These catalytic methods overcome the inherent low reactivity of the C3 position in SNAr reactions, providing a powerful tool for structural diversification.

Table 2: Examples of Reactions at the C3-Chlorine Atom

Reaction TypeSubstrate TypeReagents & ConditionsProduct TypeYieldReference
Suzuki-Miyaura Coupling2-Aryl-4-chloro-3-iodoquinolinesArylboronic acid, PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, Dioxane/H₂O, reflux2,3,4-Triarylquinolines (both C3-I and C4-Cl substituted)Good nih.gov
Buchwald-Hartwig Amination3-ChloroquinolineAryl/heteroaryl amines, Pd-PEPPSI complex, NaOtBu, Toluene, 110 °C3-Aminoquinoline derivativesGood to Excellent rsc.org
Suzuki-Miyaura Coupling3-Chloropyridine (analogous system)Phenylboronic acid, [NiCl(o-tol)(dppf)], K₃PO₄, Dioxane/H₂O, 100 °C3-Phenylpyridine75% rsc.orgrsc.org

Role as a Leaving Group in Substitution Reactions

The chlorine atom on the quinoline ring serves as a leaving group, primarily in nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The reactivity of chloroquinolines in SNAr reactions is highly dependent on the position of the chlorine atom. The nitrogen atom in the quinoline ring is electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack. Consequently, 4-chloroquinolines are common substrates for SNAr reactions, readily reacting with various nucleophiles like amines to form 4-aminoquinoline derivatives. nih.govucsf.edufrontiersin.org The reaction typically involves the attack of an amine on the C4 position, followed by the displacement of the chlorine atom. nih.gov These substitutions can be carried out under various conditions, from heating in solvents like DMF to microwave-assisted and acid-catalyzed protocols. nih.govfrontiersin.org

In the case of this compound, the chlorine is at the C3 position. This position is not as activated as the C2 or C4 positions. Furthermore, the presence of the electron-donating amino group at the C4 position tends to decrease the electrophilicity of the ring, potentially reducing the reactivity of the C3-chloro group towards nucleophilic attack compared to other isomers. While specific studies detailing the SNAr at the C3 position of this compound are not prevalent, the general principles of SNAr suggest that forcing conditions would be necessary to achieve substitution at this site. The relative reactivity of halogens as leaving groups in SNAr reactions can vary depending on the nucleophile and reaction conditions, with typical orders being F > Cl ≈ Br > I or F > Br > Cl > I. nih.gov

Participation in Metal-Catalyzed Coupling Reactions

The carbon-chlorine bond in this compound is a suitable handle for forming new carbon-carbon and carbon-nitrogen bonds through metal-catalyzed cross-coupling reactions. These reactions significantly expand the synthetic utility of the quinoline scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.org The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org While direct examples using this compound are scarce, the amination of other chloroquinolines is well-documented. acs.orgorganic-chemistry.org For instance, the selective amination of 6-bromo-2-chloroquinoline (B23617) demonstrates that different halogen positions can be functionalized selectively. organic-chemistry.org The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for creating C-C bonds between an organoboron compound (like a boronic acid) and an aryl halide. acs.org The catalytic cycle typically includes: 1) oxidative addition of the aryl halide to the Pd(0) catalyst, 2) transmetalation of the organic group from the boron species to the palladium center, and 3) reductive elimination of the biaryl product. nih.gov

The reactivity of aryl halides in the oxidative addition step generally follows the order I > Br > Cl > F, reflecting the C-X bond strength. nih.gov Studies on dihaloquinolines, such as 2-aryl-4-chloro-3-iodoquinolines, have shown that the more reactive C-I bond can be selectively coupled while leaving the C-Cl bond intact. nih.gov This suggests that coupling at the C3-chloro position of this compound is feasible, likely requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) or harsher reaction conditions compared to the corresponding bromo or iodo derivatives.

Below is a table summarizing typical conditions for these coupling reactions on related chloro-heterocyclic substrates.

Reaction Type Catalyst (Precursor/Ligand) Base Solvent Temperature Reference
Buchwald-HartwigPd(OAc)₂ / XPhosK₃PO₄Toluene / Dioxane80-110 °C researchgate.net
Buchwald-Hartwig[(CyPF-tBu)PdCl₂]NaOt-BuToluene100 °C organic-chemistry.org
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃ / K₃PO₄DMF / Toluene / H₂O70-100 °C acs.orgnih.gov
Suzuki-Miyaura(PCy₂tBu)₂PdCl₂K₃PO₄2-MeTHF / H₂O70 °C acs.org

This interactive table summarizes common conditions for illustrative purposes.

Tautomerism and Isomerization Pathways

An important chemical feature of this compound is its potential for prototropic tautomerism. The compound can exist in an equilibrium between the amino form (this compound) and the imine form (3-chloro-1,4-dihydroquinolin-4-ylidene).

Figure 1: Amino-Imino Tautomerism in this compound

[ this compound (Amino form) ] <=> [ 3-Chloro-1,4-dihydroquinolin-4-ylidene (Imine form) ]

In solution, the amino tautomer is generally the predominant species for 4-aminoquinolines. However, the imine tautomer can become significant, particularly in acidic media where protonation of the quinoline ring nitrogen is favored, or in the solid state with certain substitution patterns. iucr.org Studies involving hologram quantitative structure-activity relationship (HQSAR) modeling for related 7-chloro-4-aminoquinoline derivatives have successfully built predictive models by considering both the amino and imino tautomeric forms, indicating the potential relevance of both species in chemical and biological interactions. researchgate.netnih.gov Crystallographic studies of a related 1-(7-chloroquinolin-4-yl)thiosemicarbazide provided rare evidence of the imine tautomer being the stable form in the solid state, even as a free base. iucr.org This highlights that the tautomeric preference can be influenced by factors such as the crystalline environment and the nature of substituents on the exocyclic amino group.

There is no significant evidence in the reviewed literature for isomerization pathways, such as the migration of the chlorine atom, under typical reaction conditions.

Reaction Kinetics and Thermodynamics

Detailed experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the public domain. However, the reaction rates and equilibria can be understood from the general principles of the underlying reaction mechanisms.

For nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. frontiersin.org The rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group, depending on the specific reactants and conditions. The rate of reaction is influenced by:

The Leaving Group: The C-Cl bond is strong, making chloride a moderately good leaving group. In SNAr reactions on similar heterocyclic systems, the reactivity order of halogens is often F > Br > Cl > I. nih.gov

The Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

Electronic Effects: The rate of formation of the Meisenheimer intermediate is accelerated by electron-withdrawing groups on the aromatic ring, which stabilize the negative charge. In this compound, the ring nitrogen activates the system, but the C4-amino group is electron-donating, which would tend to slow the reaction at the C3 position compared to an unsubstituted ring.

For metal-catalyzed coupling reactions , the kinetics are more complex, involving a multi-step catalytic cycle. In both Suzuki-Miyaura and Buchwald-Hartwig reactions, a common rate-determining step is the initial oxidative addition of the C-Cl bond to the low-valent metal catalyst (e.g., Pd(0)). nih.gov The strength of the C-Cl bond (bond dissociation energy ~96 kcal/mol for chlorobenzene) makes this step more challenging than for the corresponding bromides or iodides, often requiring more reactive catalysts or higher temperatures. nih.gov The electronic nature of the quinoline ring and its substituents will also influence the rate of this step.

Thermodynamic calculations, often performed using computational methods like Density Functional Theory (DFT), can provide insights into the feasibility of reaction pathways by determining parameters such as Gibbs free energy (G), enthalpy (H), and entropy (S). nih.gov For instance, thermodynamic data have been calculated for related quinoline derivatives to predict reactivity. nih.govresearchgate.netlongdom.org While specific values for this compound reactions are not available, these reactions are generally designed to be thermodynamically favorable, resulting in the formation of stable C-C or C-N bonds.

Iv. Biological Activities and Pharmacological Applications of 3 Chloroquinolin 4 Amine Derivatives

Antimalarial Efficacy Studies

The quest for new and effective antimalarial drugs has driven significant research into 3-chloroquinolin-4-amine derivatives, especially in light of widespread resistance to existing therapies like chloroquine (B1663885).

Inhibition of Plasmodium falciparum (Sensitive and Resistant Strains)

Derivatives of this compound have shown considerable promise against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the most lethal species of the malaria parasite. Hybrid molecules that incorporate the this compound structure have demonstrated potent antiplasmodial activity. For instance, certain adamantane (B196018) amine-linked chloroquinoline conjugates have exhibited a significant increase in activity against chloroquine-resistant strains of P. falciparum compared to chloroquine itself. nih.gov Similarly, novel 4-aminoquinoline (B48711) analogues have been developed that show activity in the lower nanomolar range against both sensitive and resistant strains. scholarsresearchlibrary.com

The rationale for modifying the 4-aminoquinoline structure, often by introducing different side chains, is to overcome the resistance mechanisms developed by the parasite. scholarsresearchlibrary.comarabjchem.org Research has shown that even small alterations to the side chain of the 4-aminoquinoline core can lead to compounds that retain their effectiveness against chloroquine-resistant P. falciparum. scholarsresearchlibrary.com This has led to the synthesis of various new series of 4-aminoquinoline derivatives with improved activity profiles against resistant parasites. scholarsresearchlibrary.com

Table 1: Antimalarial Activity of this compound Derivatives Against P. falciparum
Derivative TypeP. falciparum Strain(s)Key Findings
Adamantane amine-linked conjugatesChloroquine-resistant (K1)3-4 fold increase in antiplasmodial activity compared to chloroquine. nih.gov
Novel 4-aminoquinoline analoguesSensitive and ResistantActivity in the lower nanomolar range. scholarsresearchlibrary.com
Side-chain modified 4-aminoquinolinesChloroquine-sensitive (NF-54) and Chloroquine-resistant (P. yoelii N-67)Active in both in vitro and in vivo models. scholarsresearchlibrary.com
Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazoleSensitive (3D7) and Resistant (K1)Nanomolar potency against both strains. mdpi.com

Inhibition of Hemozoin Formation (β-Hematin)

A key mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation. The parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into an insoluble crystal called hemozoin, or β-hematin. Derivatives of this compound interfere with this process, leading to a buildup of toxic free heme within the parasite. acs.orgacs.org

The 7-chloro-4-aminoquinoline nucleus is considered crucial for this activity, as it facilitates the complexation with hematin (B1673048) and subsequent inhibition of β-hematin formation. scholarsresearchlibrary.comarabjchem.org Studies have confirmed that various 4-aminoquinoline derivatives form complexes with hematin and are effective inhibitors of this polymerization process. scholarsresearchlibrary.com The ability of these compounds to inhibit hemozoin formation is a strong indicator of their antimalarial potential. acs.orgresearchgate.net The presence of the 7-chloro group on the 4-aminoquinoline ring is a critical requirement for this inhibitory activity. acs.orgresearchgate.net

Activity Against Plasmodium vivax and Other Plasmodium Species

While much of the focus has been on P. falciparum, there is growing interest in the activity of these derivatives against other malaria-causing parasites like Plasmodium vivax. mdpi.comnih.gov Chloroquine remains a standard treatment for P. vivax in many regions, but the emergence of resistance highlights the need for new therapeutic options. mdpi.com Novel 4-aminoquinoline derivatives have shown potent activity against both P. falciparum and P. vivax, suggesting they could be developed as broad-spectrum antimalarials. nih.gov Furthermore, some derivatives have been tested against rodent malaria models, such as Plasmodium yoelii and Plasmodium berghei, to assess their in vivo efficacy, providing valuable preclinical data. scholarsresearchlibrary.comarabjchem.orgmdpi.com

Molecular Targets and Mechanisms of Antimalarial Action (e.g., DNA binding, drug accumulation)

The antimalarial action of this compound derivatives is multifaceted. A primary mechanism is their accumulation in the parasite's acidic food vacuole. mdpi.comacs.orgajol.info As weak bases, these compounds become protonated and trapped in this acidic environment, reaching high concentrations at their site of action. ajol.info

The 4-aminoquinoline nucleus is responsible for binding to ferriprotoporphyrin IX (heme), while the 7-chloro group is essential for inhibiting its conversion to β-hematin. acs.org The basic amino side chain is crucial for the drug's accumulation within the parasite's food vacuole. acs.orgacs.org Beyond inhibiting hemozoin formation, the planar quinoline (B57606) ring can intercalate with the parasite's DNA, disrupting replication and transcription. ajol.info Some hybrid molecules have also been designed to inhibit other essential parasitic enzymes, such as cysteine proteases, offering a dual mechanism of action. mdpi.com

Anticancer and Antiproliferative Activity Research

In addition to their antimalarial properties, derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines.

Cytotoxic Effects Against Various Cancer Cell Lines (e.g., MCF-7, HeLa, CaCo-2, A549, LoVo, MDA-MB231)

A growing body of research has demonstrated the antiproliferative activity of this compound derivatives against a range of human cancer cell lines. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity against several tumor cell lines, including CaCo-2 (colorectal adenocarcinoma) and MCF-7 (breast adenocarcinoma). researchgate.net These compounds were found to suppress cell cycle progression and induce apoptosis in leukemia and lymphoma cells. researchgate.net

Other studies have reported the efficacy of diquinothiazine derivatives, which incorporate a quinoline moiety, against cell lines such as A549 (lung carcinoma). thieme-connect.com Furthermore, hybrids of indole (B1671886) and ospemifene (B1683873) have shown good anticancer activity against MCF-7 and MDA-MB-231 (triple-negative breast cancer) cell lines. mdpi.com Verbascoside, a phenylpropanoid glycoside, has also demonstrated cytotoxic effects on both MCF-7 and MDA-MB-231 cells. turkjps.org The diverse structural modifications of the quinoline core have yielded compounds with significant cytotoxic potential against various cancer types. researchgate.net

Table 2: Cytotoxic Activity of Quinoline and Related Derivatives on Various Cancer Cell Lines
Cell LineCancer TypeDerivative TypeKey Findings
MCF-7 Breast Adenocarcinoma7-Chloro-4-aminoquinoline-benzimidazole hybridsStrong cytotoxic activity. researchgate.net
HeLa Cervical Adenocarcinoma7-Chloro-4-aminoquinoline-benzimidazole hybridsInfluenced tumor cell growth. researchgate.net
CaCo-2 Colorectal Adenocarcinoma7-Chloro-4-aminoquinoline-benzimidazole hybridsStrong cytotoxic activity. researchgate.net
A549 Lung CarcinomaDiquinothiazine derivativesHigh activity with IC50 value of 0.3 μM for one derivative. thieme-connect.com
LoVo Colorectal CarcinomaNot explicitly detailed in the provided context.
MDA-MB-231 Triple-Negative Breast CancerIndole-ospemifene-triazole hybridsGood anticancer activity. mdpi.com

Induction of Apoptosis and Cell Cycle Perturbation

Derivatives of this compound have demonstrated significant potential in oncology by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. Research indicates that these compounds can trigger apoptosis through multiple pathways. One established mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial depolarization and the subsequent activation of caspase pathways.

Further studies have shown that specific derivatives can induce apoptosis by affecting the expression of key regulatory proteins. For instance, some compounds regulate the Bcl-2 protein family and activate caspases to initiate cell death. frontiersin.org The morphological changes associated with apoptosis, such as chromatin and nuclear condensation, have been observed in cancer cells upon treatment with these derivatives. nih.govresearchgate.net One study identified a derivative, QTZ05, that caused a notable increase in the sub-G1 cell population in colon cancer cells, which is a hallmark of apoptosis. researchgate.net

In addition to inducing apoptosis, these compounds can perturb the cell cycle, a critical process for cancer cell proliferation. Various derivatives have been found to cause cell cycle arrest at different phases. For example, some derivatives halt the cell cycle in the G2/M phase, preventing the replication of damaged DNA in cancer cells. Other research has identified derivatives that induce arrest at the G0/G1 phase. This disruption of the normal cell cycle progression is a key component of their antiproliferative action. researchgate.netnih.gov

Table 1: Effects of this compound Derivatives on Apoptosis and Cell Cycle


Derivative TypeCell LineObserved EffectMechanismSource
N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amineHeLa (cervical cancer)Cell cycle arrestG2/M phase arrest researchgate.net
LM08 (3-((2,6-dichloroquinolin-3-yl)methylene)indolin-2-one)A2780 (ovarian cancer)ApoptosisInduction of nuclear condensation researchgate.net
QTZ05 (lH-pyrazolo[3,4-b]quinolin-3-amine derivative)HCT-116 (colon cancer)Apoptosis & Cell cycle arrestChromatin condensation and sub-G1 arrest rsc.org
Quinoline-chalcone hybrid (Compound 22)MDA-MB-231 (breast cancer)Apoptosis & Cell cycle arrestRegulation of Bcl-2 and caspase activation
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamineMDA-MB-231 (breast cancer)Cell cycle arrestG0/G1 phase arrest nih.gov

Inhibition of Protein Kinases and Other Molecular Targets

A significant mechanism underlying the anticancer activity of this compound derivatives is their ability to inhibit various protein kinases, which are crucial for cellular signal transduction pathways that regulate cell growth, proliferation, and survival. rsc.org Overactivity of these kinases is a common feature of many cancers.

One key target is the Receptor-Interacting Protein Kinase 2 (RIPK2), an essential mediator in immune signaling pathways. semanticscholar.orgnih.gov A novel series of 4-aminoquinoline-based compounds were developed as RIPK2 inhibitors, with one derivative, compound 14 , demonstrating high affinity and excellent selectivity, with an IC50 value of 5.1 ± 1.6 nM. semanticscholar.orgnih.gov

Other kinases targeted by these derivatives include the kinesin spindle protein (Eg5), which is vital for mitosis. nih.gov Compounds 6d and 6e were identified as potent Eg5 inhibitors with IC50 values of 1.519 ± 0.4415 μM and 0.2848 ± 0.070 μM, respectively. nih.gov Furthermore, various quinoline derivatives have shown inhibitory activity against Aurora kinases (AURKA/B), c-jun N-terminal kinase (JNK), and p38αMAPK. ekb.eg For example, compound 10 displayed potent inhibition of AURKA/B with IC50 values of 0.93 and 0.09 μM, respectively. ekb.eg Docking studies have also suggested that these compounds can bind to and potentially inhibit tyrosine-protein kinase c-Src. mdpi.com

Table 2: Inhibition of Protein Kinases by this compound Derivatives


CompoundTarget KinaseInhibitory Concentration (IC50)Source
Compound 14 (benzo[d]thiazol-5-amine derivative)RIPK25.1 ± 1.6 nM[5, 8]
Compound 6d (benzohydrazide derivative)Kinesin Spindle Protein (Eg5)1.519 ± 0.4415 μM researchgate.net
Compound 6e (benzohydrazide derivative)Kinesin Spindle Protein (Eg5)0.2848 ± 0.070 μM researchgate.net
Compound 10 (4-anilinoquinoline derivative)AURKA0.93 μM researchgate.net
Compound 10 (4-anilinoquinoline derivative)AURKB0.09 μM researchgate.net
Compound 11 (3,4-diarylquinolinone scaffold)p38αMAPK1.8 μM researchgate.net

Disruption of Tubulin Assembly

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. Several this compound derivatives have been identified as tubulin polymerization inhibitors. ekb.egresearchgate.net

These compounds exert their effect by binding to tubulin, the protein subunit of microtubules, and preventing its assembly into functional microtubules. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. Research has shown that certain derivatives bind to a site on tubulin that overlaps with the colchicine (B1669291) binding site, a known mechanism for microtubule disruption.

A specific series of novel quinoline sulfonamide derivatives were investigated for their effect on tubulin polymerization. Among them, compound D13 was found to strongly inhibit tubulin assembly with an IC50 value of 6.74 μM, highlighting its potential as an anticancer agent acting through this mechanism. mdpi.com

Table 3: Tubulin Polymerization Inhibition by a this compound Derivative


CompoundBiological ActivityInhibitory Concentration (IC50)Reference CompoundSource
D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide)Inhibition of tubulin assembly6.74 μMCA-4 (IC50: 2.64 μM)

Angiogenesis Inhibition and Cell Migration Disruption

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. The disruption of cell migration is also crucial, as it prevents cancer cells from invading surrounding tissues and metastasizing to distant organs. Quinoline derivatives have been recognized for their ability to inhibit both of these processes. researchgate.netekb.egrsc.orgnih.gov

Some 4-aminoquinoline compounds, such as amodiaquine (B18356), have been shown to act as antagonists of the apelin receptor, which in turn blocks angiogenesis mediated by both apelin and Vascular Endothelial Growth Factor (VEGF). google.com Other derivatives have also demonstrated direct VEGF inhibitory action. google.com.na

In studies on prostate cancer cells, a quinolinyl acrylate (B77674) derivative was found to reduce not only cell viability but also cell adhesion, migration, and invasion. researchgate.net This compound also demonstrated an inhibitory effect on neoangiogenesis, indicating a multi-target efficacy against cancer progression. researchgate.net

Antitubercular Activity Investigations

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Derivatives of this compound have emerged as a promising class of compounds in this area.

Inhibition of Mycobacterium tuberculosis DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for maintaining DNA topology during replication in Mycobacterium tuberculosis. researchgate.netedwiserinternational.com It is a validated and effective target for antitubercular drugs. edwiserinternational.comnih.gov The enzyme consists of two subunits, GyrA and GyrB, which are responsible for DNA cleavage-relegation and ATP hydrolysis, respectively. edwiserinternational.comnih.gov

A series of 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs were synthesized and evaluated as inhibitors of Mtb DNA gyrase. researchgate.net A DNA gyrase supercoiling assay revealed that several of these compounds significantly inhibited the enzyme's function. researchgate.net Notably, compound 4o (also referred to as 38 ) proved to be a potent lead molecule, displaying 82% inhibition of DNA gyrase at a concentration of 1 μM. researchgate.netnih.gov

Table 4: Inhibition of M. tuberculosis DNA Gyrase by Thiazolidin-4-one Derivatives


CompoundConcentration% Inhibition of DNA GyraseSource
4e / 37e1 μM16%[1, 3]
4h / 37h1 μM36%[1, 3]
4n / 37n1 μM68%[1, 3]
4o / 381 μM82%[1, 2]

In vitro Antimycobacterial Evaluation (e.g., MABA method)

The in vitro efficacy of this compound derivatives against M. tuberculosis is commonly assessed using the Microplate Alamar Blue Assay (MABA). researchgate.netnih.gov This colorimetric assay measures the metabolic activity of the bacteria to determine the minimum inhibitory concentration (MIC) of a compound.

Numerous studies have reported the promising antimycobacterial activity of these derivatives. The same 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs (4a–o ) that inhibited DNA gyrase also displayed potent inhibition of the Mtb H37Rv strain, with MIC values ranging from 1.56 to 12.5 μM. researchgate.net Another study on novel quinoline-imidazole hybrids found that compound 6g , which has chloro substitutions on the benzyl (B1604629) ring, exhibited an inhibitory effect with an IC50 value of 6.25 µg/mL. tandfonline.com Furthermore, a series of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were evaluated, with the most effective compound showing a MIC of 3.13 µg/mL against the Mtb H37Rv strain. semanticscholar.org

Table 5: In Vitro Antimycobacterial Activity of this compound Derivatives


Derivative SeriesLead Compound(s)Activity (MIC/IC50)Assay MethodSource
3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-ones (4a-o)-MIC Range: 1.56–12.5 μMMABA frontiersin.org
Quinoline-imidazole hybrids6gIC50: 6.25 µg/mLMABA nih.gov
7-chloro-4-quinolinyl-hydrazone derivativesA08, B05, C03Showed significant activityMABA nih.gov
2,8-bis(trifluoromethyl)quinoline derivativesCompound 1MIC: 3.13 µg/mL-

Anti-Leishmanial Activity Studies

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue with limited treatment options that are often hindered by toxicity and emerging resistance. asm.orgnih.gov Consequently, there is a pressing need for the development of novel, safer, and more effective anti-leishmanial agents. The quinoline core structure has long been recognized as a "privileged scaffold" in the pursuit of anti-parasitic drugs. asm.orgfrontiersin.org

Numerous studies have highlighted the potential of quinoline derivatives against various Leishmania species. mdpi.comnih.govgriffith.edu.au For instance, a series of 3-substituted quinoline derivatives were synthesized and evaluated for their in vitro efficacy against Leishmania chagasi. asm.orgasm.org In these studies, while some compounds showed minimal activity, one derivative demonstrated significantly higher potency against L. chagasi-infected macrophages compared to the standard treatment, pentavalent antimony. asm.orgasm.org This particular compound's anti-leishmanial effect was found to be independent of nitric oxide production by the host cells, suggesting a direct parasiticidal mechanism. asm.orgasm.org Ultrastructural analysis of promastigotes treated with this active compound revealed significant damage to the mitochondria, including swelling of the matrix and a reduction in cristae. asm.orgasm.org

Similarly, research into 2-substituted quinolines has also yielded promising results. Some of these compounds, originally isolated from the Bolivian medicinal plant Galipea longiflora, have demonstrated potent oral activity in murine models of both cutaneous and visceral leishmaniasis. griffith.edu.au Further chemical modifications and screenings of quinoline derivatives have continued to identify new lead compounds. For example, a series of quinoline-metronidazole hybrids were synthesized and tested, with two derivatives showing significant efficacy against both the extracellular promastigote and intracellular amastigote forms of Leishmania donovani with low cytotoxicity. acs.org Mechanistic studies of the most potent hybrid indicated that it induces oxidative stress, leading to a collapse in the parasite's bioenergetics and subsequent apoptosis. acs.org

The versatility of the quinoline scaffold allows for the generation of diverse chemical libraries. Studies on 4-aminoquinoline derivatives, for instance, have shown that compounds like chloroquine exhibit good in vitro activity against Leishmania amazonensis amastigotes. mdpi.comfrontiersin.org A chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine, was found to be highly effective against both L. infantum and L. amazonensis. nih.gov Additionally, hybrids of quinoline with other heterocyclic structures, such as 1,2,3-triazoles, have been explored, with some demonstrating moderate to considerable activity against L. donovani. nih.gov

Table 1: Anti-Leishmanial Activity of Selected Quinoline Derivatives

Compound/Derivative Type Leishmania Species Activity Metric (IC₅₀) Key Findings Reference(s)
3-Substituted Quinoline (Compound 3b) L. chagasi (intracellular amastigotes) 3.55 µg/ml 8.3-fold more active than pentavalent antimony. Caused mitochondrial damage. asm.orgasm.org
Quinoline-Metronidazole Hybrid (15i) L. donovani (promastigotes) 5.42 µM Induced oxidative stress and apoptosis in the parasite. acs.org
Quinoline-Metronidazole Hybrid (15i) L. donovani (amastigotes) 3.75 µM Showed over 80% inhibition of parasite burden in the liver and spleen of infected mice. acs.org
7-Chloro-N,N-dimethylquinolin-4-amine L. infantum (promastigotes) - Highly effective with a selectivity index of 154.6. nih.gov
7-Chloro-N,N-dimethylquinolin-4-amine L. amazonensis (promastigotes) - Highly effective with a selectivity index of 86.4. nih.gov
2-Substituted Quinolines Leishmania (in vivo) - Orally active in murine models of cutaneous and visceral leishmaniasis. griffith.edu.au
Chloroquine L. amazonensis (intracellular amastigotes) - Showed excellent in vitro response. frontiersin.org
Quinoline-Triazole Hybrids L. donovani (promastigotes) 2.76–45.75 µM Entire series showed moderate to considerable activity. nih.gov

Antiviral Activity Research (e.g., Anti-HIV, SARS-CoV-2)

The structural framework of quinoline has also been a valuable template in the development of antiviral agents. researchgate.net Derivatives have been investigated for their activity against a range of viruses, including the Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Anti-HIV Research: The discovery of elvitegravir, a quinoline derivative, as a potent HIV integrase inhibitor marked a significant advancement in anti-HIV therapy. researchgate.net This has spurred further research into quinoline-based compounds as potential anti-HIV agents. researchgate.net Studies have explored the synthesis of quinoline derivatives containing pyrazoline and pyrimidine (B1678525) moieties as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govtubitak.gov.tr Molecular docking studies of these synthesized compounds have been used to predict their binding affinity to the active site of HIV reverse transcriptase. nih.govtubitak.gov.tr

Furthermore, the hybridization of the quinoline scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, has yielded compounds with promising anti-HIV activity. mdpi.com In one study, a series of quinoline–1,2,3-triazole–aniline hybrids were synthesized, and several compounds exhibited potent in vitro activity against the wild-type HIV-1 subtype B, with one compound being significantly more active than the reference drug, azidothymidine (AZT). mdpi.com

Anti-SARS-CoV-2 Research: In the wake of the COVID-19 pandemic, significant research efforts were directed towards identifying effective antiviral treatments. Quinoline derivatives, notably chloroquine and hydroxychloroquine (B89500), were among the repurposed drugs investigated for their potential against SARS-CoV-2. mdpi.com While clinical outcomes were varied, these initial investigations prompted deeper exploration into the antiviral mechanisms of quinoline compounds.

Research has shown that chloroquine and hydroxychloroquine may influence the functionality of the viral envelope (E) protein and interfere with the proofreading and capping of viral RNA. mdpi.com A new series of quinoline derivatives were designed and synthesized as potential protease inhibitors against the SARS-CoV-2 main protease (Mpro). tandfonline.comnih.gov In silico docking studies revealed that these compounds could bind to the allosteric site of the Mpro enzyme, suggesting a potential mechanism for inhibiting viral replication. tandfonline.comnih.gov Further studies on amodiaquine analogs also identified compounds with high antiviral activity and low cytotoxicity in VeroE6/TMPRSS2 cells. jst.go.jp Additionally, a series of 4-aminoquinoline derivatives demonstrated potent and selective inhibition of SARS-CoV-2 replication in both Vero E6 and Calu-3 cell lines. accscience.com

Table 2: Antiviral Activity of Selected Quinoline Derivatives

Compound/Derivative Type Virus Target/Mechanism Key Findings Reference(s)
Elvitegravir HIV Integrase Inhibitor Potent and clinically approved anti-HIV drug. researchgate.net
Quinoline–1,2,3-triazole–aniline Hybrid (11h) HIV-1 subtype B Reverse Transcriptase Inhibitor (predicted) IC₅₀ = 0.01032 µM; 9-fold more active than AZT. mdpi.com
Chloroquine/Hydroxychloroquine SARS-CoV-2 Envelope (E) protein, RNA proofreading/capping Influences viral maturation and RNA processes. mdpi.com
Designed Quinoline Derivatives SARS-CoV-2 Main Protease (Mpro) Inhibitor (predicted) In silico studies show binding to the allosteric site of Mpro. tandfonline.comnih.gov
Amodiaquine Analogs (e.g., 3h, 3i) SARS-CoV-2 - High antiviral activity and low cytotoxicity; EC₅₀ values comparable to remdesivir. jst.go.jp
4-Aminoquinoline Derivatives SARS-CoV-2 - Potent and selective inhibition of viral replication in vitro. accscience.com

Other Documented Biological Activities (e.g., Anti-inflammatory, Antioxidant, Anticonvulsant, Antihypertensive)

Beyond their anti-infective properties, derivatives of the quinoline scaffold have been shown to possess a diverse range of other biological activities.

Anti-inflammatory and Antioxidant Activities: Several quinoline derivatives have demonstrated notable anti-inflammatory and antioxidant effects. rsc.org For instance, certain 4-aminoquinoline derivatives, such as amodiaquine and chloroquine, have been shown to suppress the expression of pro-inflammatory genes in microglia. nih.gov A study on newly synthesized quinoline-based thiazolidinone derivatives identified several compounds with significant anti-inflammatory potency in a carrageenan-induced paw edema model in rats. ekb.eg

The antioxidant potential of quinoline derivatives has also been a subject of investigation. nih.gov A computational study of a large chemical space of quinoline derivatives identified several candidates with predicted antioxidant activity more efficient than the standard, Trolox. nih.govbohrium.com Experimental studies have confirmed the radical scavenging capabilities of various quinoline derivatives. tandfonline.comresearchgate.net For example, a study on 2-phenyl-quinoline analogs derivatized with 4H-1,2,4-triazoles showed that several compounds possessed considerable DPPH radical scavenging activity. tandfonline.com

Anticonvulsant and Antihypertensive Activities: Research has also uncovered the potential of quinoline derivatives as anticonvulsant and antihypertensive agents. nih.govscispace.comresearchgate.net A series of 8-substituted quinolines were synthesized and evaluated for their effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.govscispace.comresearchgate.net Several derivatives containing a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activity. nih.govscispace.comresearchgate.net In some cases, the anticonvulsant effect was comparable to or greater than that of standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Interestingly, some of these same 8-substituted quinoline derivatives also exhibited significant antihypertensive activity. nih.govscispace.comresearchgate.net They were found to effectively antagonize the pressor response induced by adrenaline, suggesting that their anticonvulsant and antihypertensive effects may be linked to beta-blocking properties. nih.govscispace.comresearchgate.net

Table 3: Other Biological Activities of Selected Quinoline Derivatives

Biological Activity Compound/Derivative Type Model/Assay Key Findings Reference(s)
Anti-inflammatory Quinoline-based Thiazolidinones Carrageenan-induced paw edema in rats Several derivatives showed good edema inhibition compared to indomethacin. ekb.eg
Antioxidant 2-Phenyl-quinoline-4H-1,2,4-triazole Conjugates DPPH radical scavenging assay Four compounds displayed radical scavenging capabilities comparable to ascorbic acid. tandfonline.com
Anticonvulsant 8-Substituted Quinolines (2-hydroxypropyloxyquinoline moiety) Maximal Electroshock (MES) and pentylenetetrazole tests Several compounds displayed excellent anticonvulsant activity. nih.govscispace.comresearchgate.net
Antihypertensive 8-Substituted Quinolines (e.g., Compound 20) Adrenaline-induced pressor response Significantly antagonized the pressor response, suggesting beta-blocking properties. nih.govscispace.comresearchgate.net

V. Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substitution Patterns on the Quinoline (B57606) Ring

The quinoline core is a versatile scaffold, and the type and placement of substituents on its bicyclic ring system are paramount in dictating the molecule's interaction with biological targets.

Role of the Chlorine Atom at Position 3 and its Influence on Bioactivity

The chlorine atom at the C3 position of the quinoline ring can be a critical element for bioactivity. Its electron-withdrawing nature can modulate the electronic properties of the entire quinoline system, which in turn affects interactions with molecular targets. researchgate.net For example, in the development of certain antileishmanial quinoline derivatives, the presence of a chloro-substituent was found to enhance the compound's activity. rsc.org Similarly, studies on sontochin, a 3-methyl analogue of chloroquine (B1663885), have shown that replacing the 3-methyl group with other functionalities can improve activity against resistant malaria strains, suggesting that substitution at the C3 position is a key area for SAR exploration. chemrxiv.org In some antimicrobial quinolinols, a dichloro substitution pattern, which can include C3, was found to be essential for activity against certain bacteria. chemrxiv.org

Significance of the Amine Group at Position 4 and its Derivatization

The 4-amino group is a cornerstone of the bioactivity of this class of compounds, serving as a vital anchor for attaching various side chains that significantly influence pharmacological properties. nih.gov This group is considered a principal pharmacophore required for potent antimalarial activity. nih.gov The basicity of the exocyclic 4-amino group is crucial, as its protonation is believed to be essential for the mechanism of action in antimalarials like chloroquine, facilitating drug accumulation in the acidic parasite food vacuole. esr.ie

Derivatization at this position is a key strategy for drug design. frontiersin.orgnih.govucsf.edu Replacing the 4-amino NH group with a CH₂ group, for instance, has been shown to abolish both hemozoin inhibition and biological activity in antimalarial contexts. researchgate.net The introduction of a methyl group on the 4-amino nitrogen to create a 4-methylamino scaffold is another explored modification, intended to alter electron delocalization and potentially improve the activity profile against resistant strains. acs.org The versatility of the 4-amino position allows for the attachment of a wide array of side chains, making it a focal point for optimizing potency and overcoming drug resistance.

Effects of Substituents at Other Positions (e.g., C7-chloro group, C2-substituents)

Substituents at other positions on the quinoline ring profoundly modulate the compound's biological profile. The 7-chloro group is a hallmark of many potent 4-aminoquinoline (B48711) antimalarials, including chloroquine. esr.ie Its presence is considered a minimum requirement for the ability to associate with hematin (B1673048) and inhibit the formation of β-hematin, a critical process in the malaria parasite's lifecycle. researchgate.net Structure-activity relationship studies consistently demonstrate that the 7-chloro-4-aminoquinoline nucleus is vital for antimalarial activity. arabjchem.org Replacing the 7-chloro group with other halogens like bromine or iodine can result in compounds with comparable activity, whereas substitution with fluorine or trifluoromethyl groups often leads to reduced potency, particularly against chloroquine-resistant strains. acs.orgnih.gov

Substitutions at the C2 position also have a significant impact. In some series, introducing an electron-donating group like methoxy (B1213986) (OCH₃) at C2 enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov This highlights the sensitive electronic and steric requirements for potent biological action.

PositionSubstituentEffect on Antimalarial Activity
C7 -ClGenerally enhances potency; considered vital for heme polymerization inhibition. esr.ieresearchgate.netarabjchem.org
C7 -Br, -IOften results in activity comparable to 7-chloro analogues. acs.orgnih.gov
C7 -F, -CF₃Tends to be less active, especially against resistant strains. acs.orgnih.gov
C7 -OCH₃Generally results in inactive or significantly less active compounds. acs.orgnih.gov
C2 -OCH₃Can enhance activity in certain hybrid molecules. nih.gov
C2 -ClCan lead to a loss of activity in certain hybrid molecules. nih.gov

Influence of the Side Chain Structure on Biological Potency

The side chain appended to the 4-amino group is a key determinant of biological potency, offering a versatile handle for fine-tuning the molecule's properties to enhance efficacy and overcome resistance.

Length and Branching of Alkylamino Chains

The length and structure of the alkylamino side chain are critical for antimalarial activity. It has been established that altering the side chain length of chloroquine can help retain activity against resistant strains of P. falciparum. arabjchem.org Specifically, both shortening the diaminoalkane side chain to 2-3 carbon atoms and lengthening it to 10-12 carbons can lead to compounds active against chloroquine-resistant parasites. arabjchem.orgcbijournal.com Conversely, side chains of intermediate length (4 to 8 carbons) are often associated with a loss of activity against resistant strains. nih.gov

The branching of the side chain also plays a crucial role. Systematic variations have shown that linear tribasic aminoquinolines can be superior in antimalarial activity compared to those with symmetrically branched side chains. nih.govacs.org However, other studies have successfully incorporated branched, chiral side chains to develop novel antimalarial candidates with favorable drug-like profiles. asm.orgasm.org

Presence and Nature of Terminal Amine Functionalities (e.g., Tertiary Amines, Piperazine)

The terminal amine group of the side chain is a pharmacophoric feature essential for the biological activity of many 4-aminoquinoline derivatives. frontiersin.org Its basicity is a key factor, contributing to the trapping of the drug in the acidic compartments of the parasite. nih.gov Modifications to this terminal amine are a common strategy to enhance potency. nih.govucsf.edu

Replacing a flexible dialkylamino group with a more rigid cyclic amine like piperazine (B1678402) is a widely explored strategy. frontiersin.org Piperazine-containing derivatives have shown moderate to good activity against chloroquine-resistant strains of P. falciparum. asm.orgasm.org Hybrid molecules that link the 4-aminoquinoline core to a piperazine linker have demonstrated excellent potency. acs.org In some series, incorporating a hydroxyethyl (B10761427) piperazine moiety at the end of a propyl chain linker resulted in the most potent compound against a chloroquine-resistant strain. nih.gov The introduction of a piperazine ring can also be combined with other linkers, such as in 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives, to generate compounds with significant antimalarial activity. nih.gov

Side Chain FeatureObservationImpact on Bioactivity
Alkyl Chain Length Short (2-3 carbons) or Long (10-12 carbons)Can retain activity against resistant strains. arabjchem.orgcbijournal.com
Alkyl Chain Length Intermediate (4-8 carbons)Often associated with loss of activity against resistant strains. nih.gov
Branching Linear vs. Symmetrically BranchedLinear chains can be superior in some series. nih.govacs.org
Terminal Amine Tertiary Amines (e.g., Diethylamine)Common feature in active compounds like chloroquine. frontiersin.org
Terminal Amine Piperazine RingOften used to improve potency against resistant strains and can introduce favorable properties. asm.orgasm.orgacs.orgnih.govnih.gov

Incorporation of Aromatic and Heterocyclic Moieties within the Side Chain

The modification of the side chain at the 4-amino position of the quinoline core by incorporating various aromatic and heterocyclic rings is a key strategy in medicinal chemistry to modulate the biological activity of these compounds. arabjchem.org This approach aims to enhance potency, alter selectivity, and improve pharmacokinetic profiles.

Research has shown that introducing heterocyclic systems to the side chain can significantly impact the antimalarial properties of 4-aminoquinolines. arabjchem.org For instance, the synthesis of derivatives featuring a 1,3-thiazinan-4-one ring attached to a propyl side chain of 7-chloro-4-aminoquinoline has been explored. arabjchem.orgresearchgate.net SAR studies on these compounds established that a bulky, lipophilic group on the 1,3-thiazinan-4-one ring system is a critical structural requirement for antimalarial activity. arabjchem.org Similarly, the addition of a piperazine ring to a 4-aminophenyl side chain has been found to unlock potent antiplasmodial activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. chemrxiv.org

Further investigations into side-chain modifications have led to the development of hybrid molecules. The incorporation of scaffolds like 2-imino-thiazolidin-4-one or 1H-pyrrol-2,5-dione has been investigated as a means to prevent enzymatic dealkylation without negatively affecting lipophilicity. scielo.br Another approach involves creating hybrids of 4-aminoquinoline with isatin (B1672199) or hydrazone linkages. These modifications have yielded compounds with significant antibacterial activity against pathogens such as Bacillus subtilis, S. aureus, and E. faecalis. mdpi.com

In the context of leishmanicidal agents, various heterocyclic moieties have been appended to the 4-amino side chain. These include N-heteroaryl-piperazines, indoles, and 1,2,4-triazine-benzimidazole fragments. frontiersin.orgnih.gov The nature of these additions, such as the length of the linker between the quinoline and the heterocyclic moiety and the substitution pattern on the heterocycle itself, plays a crucial role in determining the activity against Leishmania species. nih.gov For example, in a series of N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines, the derivative with an ester group was the most active, suggesting that a certain level of lipophilicity is essential for leishmanicidal effects. frontiersin.orgnih.gov

Table 1: SAR of Side Chain Heterocyclic Moieties

Side Chain Heterocycle Target Organism/Cell Key SAR Findings Reference
1,3-Thiazinan-4-one Plasmodium falciparum A lipophilic, bulky group on the thiazinan-4-one ring is essential for antimalarial activity. arabjchem.org
Piperazine Plasmodium falciparum Addition of a piperazine ring to a 4-aminophenyl side chain confers potent activity against multidrug-resistant strains. chemrxiv.org
Isatin-Hydrazone Bacteria (B. subtilis, etc.) Hybrid molecules exhibit potent antibacterial properties. mdpi.com
Indole (B1671886) Leishmania spp. An ester moiety on the indole ring was more active than a carboxylic acid, indicating a need for lipophilicity. frontiersin.orgnih.gov
1,2,4-Triazine-Benzimidazole Leishmania donovani The linker length and substitution pattern on the indole part of the hybrid are critical for activity. nih.gov

Correlations between Structural Features and Specific Biological Targets

The structural elements of 3-Chloroquinolin-4-amine derivatives are directly correlated with their interaction with specific biological targets, defining their mechanism of action and therapeutic application.

A primary target for 4-aminoquinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The 7-chloro-4-aminoquinoline nucleus is considered indispensable for this activity, as it facilitates the accumulation of the drug in the acidic food vacuole and inhibits the formation of β-haematin. arabjchem.orgnih.gov

In the realm of antibacterial agents, quinoline derivatives have been designed to interact with various bacterial enzymes. For example, quinoline hydrazone derivatives have been shown to target DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase. mdpi.com The incorporation of a benzothiazole (B30560) moiety can enhance π-π stacking interactions with such biological targets, potentially increasing inhibitory activity.

Beyond infectious diseases, these quinoline structures have been adapted to target human proteins for other therapeutic purposes. In oncology, 3-aryl-quinolin derivatives have been designed as multi-target agents against breast cancer by simultaneously inhibiting the estrogen receptor α (ERα) and vascular endothelial growth factor receptor 2 (VEGF-R2). nih.gov This dual-targeting approach aims to overcome the resistance associated with selective estrogen receptor modulators (SERMs). nih.gov

Furthermore, derivatives of the related 1H-imidazo[4,5-c]quinolin-4-amine have been identified as allosteric enhancers of the A3 adenosine (B11128) receptor (AR), demonstrating the versatility of the quinoline scaffold in modulating G protein-coupled receptors. nih.gov Other studies have pointed to 4-aminoquinolines as potential antagonists of Toll-like receptors (TLRs), indicating a role in modulating inflammatory responses. frontiersin.org

Table 2: Biological Targets of this compound Derivatives

Structural Feature Biological Target Therapeutic Area Key Findings Reference
7-Chloro-4-aminoquinoline nucleus β-Hematin formation Antimalarial Essential for drug accumulation and inhibition of hemozoin synthesis. arabjchem.orgnih.gov
Quinoline-hydrazone DNA gyrase, other bacterial enzymes Antibacterial Broad-spectrum inhibition of essential bacterial enzymes. mdpi.com
3-Aryl-quinoline Estrogen Receptor α (ERα), VEGFR-2 Anti-cancer Dual inhibition to combat resistance in breast cancer. nih.gov
1H-Imidazo[4,5-c]quinolin-4-amine A3 Adenosine Receptor (AR) Neurological, etc. Acts as an allosteric enhancer. nih.gov
Benzothiazole moiety Various (enhances binding) General Improves π-π stacking interactions with protein targets.

Bioisosteric Replacements and their Pharmacological Implications

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool in drug design to enhance efficacy and reduce toxicity. ajptr.com This approach has been extensively applied to the this compound scaffold.

A significant example is the modification of amodiaquine (B18356), a related 4-aminoquinoline. Replacing the 4'-hydroxyl group with a fluorine or chlorine atom was found to block the metabolic formation of toxic quinone imine metabolites. liverpool.ac.uk Similarly, the isosteric replacement of a metabolically vulnerable diethylamino group in the side chain with a more robust N-tert-butyl group successfully prevented dealkylation by cytochrome P450 enzymes. liverpool.ac.uk

Based on bioisosteric similarities with the antitubercular drug thiacetazone, a series of 7-chloro-4-aminoquinoline derivatives incorporating thiosemicarbazones were designed and synthesized. researchgate.net Several of these compounds demonstrated potent inhibitory activity against Mycobacterium tuberculosis, validating the bioisosteric design approach. researchgate.net

However, not all bioisosteric replacements yield favorable results. Structure-activity relationship studies have shown that the 7-chloro substituent is critical for antimalarial activity. Its replacement by other groups such as bromo (Br), methoxy (OCH₃), methyl (CH₃), or trifluoromethyl (CF₃) leads to a decrease in potency. nih.gov Likewise, replacing the 4-amino group with sulfur (S) or oxygen (O) atoms diminishes the antimalarial effect, highlighting the essential role of the nitrogen atoms for protonation and accumulation in the parasite's acidic vacuole. nih.gov These findings underscore that while bioisosterism is a rational design strategy, its outcomes must be empirically validated. ajptr.com

Table 3: Bioisosteric Replacements and Their Effects

Original Group Replacement Group Pharmacological Implication Reference
4'-Hydroxyl (in amodiaquine) Fluorine, Chlorine Inhibits formation of toxic quinone imine metabolites. liverpool.ac.uk
Diethylamino side chain N-tert-butyl group Prevents metabolic dealkylation by P450 enzymes. liverpool.ac.uk
Thiacetazone scaffold 7-Chloro-4-aminoquinoline thiosemicarbazone Led to potent antitubercular agents. researchgate.net
7-Chloro Br, OCH₃, CH₃, CF₃ Decreased antimalarial activity. nih.gov
4-Amino Sulfur (S), Oxygen (O) Reduced antimalarial activity. nih.gov

Vi. Mechanistic and Molecular Mode of Action Investigations

Molecular Interactions with Biological Targets

The efficacy of 3-chloroquinolin-4-amine derivatives often stems from their direct interaction with crucial biological macromolecules, leading to the inhibition of fundamental cellular functions.

Derivatives of 4-aminoquinoline (B48711) have been shown to interfere with nucleic acid synthesis. These compounds can readily intercalate into double-stranded DNA, a process which inhibits both DNA and RNA polymerase. wits.ac.za The protonation of the quinoline (B57606) nitrogen and the amino group can facilitate binding to DNA. frontiersin.org Specifically, some quinoline derivatives promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, which ultimately leads to bacterial cell death.

New hybrids of 4-aminoquinoline and pyrimidine (B1678525) have demonstrated the ability to bind to AT-rich pUC18 DNA. nih.gov Studies using UV-visible and fluorescence spectrophotometry have been employed to probe these interactions. nih.gov For instance, the addition of calf thymus DNA (CT-DNA) to a buffered methanolic solution of one such hybrid induced significant shifts in the absorption spectrum, indicating a strong interaction. nih.gov

The inhibitory action of this compound and its analogs extends to a variety of enzymes critical for pathogen and cancer cell survival.

DNA Gyrase: Quinolone compounds are recognized as the first class of antibiotics to inhibit bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV. rsc.org Analogs of this compound, specifically 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one derivatives, have been identified as potential inhibitors of Mycobacterium tuberculosis DNA gyrase. researchgate.netresearchgate.net DNA gyrase, a type II topoisomerase, is essential for regulating DNA topology in bacteria. researchgate.netresearchgate.net Certain derivatives have shown significant inhibition of the DNA GyrB subunit in supercoiling assays, with one compound demonstrating 82% enzyme inhibition at a concentration of 1 µM. researchgate.netmdpi.com

Protein Kinases: Derivatives of 5-bromo-2-chloroquinolin-4-amine (B13649018) have been shown to be precursors for potent kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK), with IC₅₀ values below 10 nM in B-cell malignancy models. vulcanchem.com

Carbonic Anhydrase: Benzenesulfonamides incorporating quinoline moieties have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com These enzymes are involved in various physiological processes. tandfonline.com The synthesized quinolines inhibited hCA I with Kᵢ values in the range of 0.966–9.091 μM and hCA II with Kᵢ values in the range of 0.083–3.594 μM. tandfonline.com 4-Amino-6-chloro-1,3-benzenedisulfonamide is another known carbonic anhydrase inhibitor. caymanchem.com

Table 1: Enzyme Inhibition by this compound Derivatives

Derivative Class Target Enzyme Organism/Cell Line Inhibition Data
3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-ones DNA Gyrase Mycobacterium tuberculosis Up to 82% inhibition at 1 µM researchgate.netmdpi.com
5-Bromo-2-chloroquinolin-4-amine derivatives Bruton's Tyrosine Kinase (BTK) B-cell malignancy models IC₅₀ < 10 nM vulcanchem.com
3-(Quinolin-4-ylamino)benzenesulfonamides Carbonic Anhydrase I (hCA I) Human Kᵢ = 0.966–9.091 μM tandfonline.com

Beyond direct enzyme and DNA interactions, this compound derivatives can disrupt broader cellular activities.

Cell Division: The inhibition of DNA synthesis and other key enzymes can logically lead to an arrest of cell division. researchgate.net

Virus Replication: Quinoline derivatives have demonstrated antiviral activity, including against the dengue virus. niscpr.res.in They are thought to interfere with viral replication by inhibiting essential viral enzymes, such as the NS2B/NS3 protease in the case of the dengue virus. niscpr.res.in Additionally, certain 1H-1,2,3-triazole-4-carboxamide derivatives have been shown to target the influenza virus A nucleoprotein, inhibiting its nuclear accumulation and thus viral replication. acs.org Hybrid compounds derived from chloroquine (B1663885) have also been found to inhibit Zika virus (ZIKV) replication. mdpi.com

Tubulin Assembly: While specific data on this compound's effect on tubulin assembly is not prevalent in the provided context, this remains a potential mechanism for antiproliferative compounds.

Cellular Uptake and Localization Mechanisms

The effectiveness of a compound is also dependent on its ability to reach its intracellular target.

A key mechanism for the antimalarial activity of 4-aminoquinolines is their accumulation within the acidic food vacuole of the Plasmodium parasite. nih.govacs.org The basic amino side chain is crucial for this process. acs.org This accumulation raises the pH of the vacuole, interfering with the parasite's ability to metabolize hemoglobin. wits.ac.za Specifically, it inhibits the polymerization of toxic heme into hemozoin, leading to the parasite's death. nih.govlu.se Compounds containing a researchgate.netbiosynth.com-triazole moiety linked to a 4-aminoquinoline also tend to accumulate in the parasite's food vacuole. future-science.com

The lipophilicity and structural features of quinoline derivatives influence their interaction with cellular membranes. Nuclear Overhauser effect spectroscopy has shown that a quinoline analog can bind to phosphatidylcholine vesicles, with the ring structure embedded within the lipid and the side chain oriented towards the aqueous environment. acs.org This interaction can affect cellular uptake and bioavailability. smolecule.com In some cases, these interactions can lead to the disruption of the bacterial cell membrane. Scanning electron microscopy has revealed that treatment with certain 4-aminoquinolines can cause changes in the shape and membrane porosity of Leishmania promastigotes. frontiersin.org

Pathways of Biological Response

The cellular responses to this compound derivatives are multifaceted, involving a cascade of events that can ultimately determine cell fate. Research into these pathways is crucial for understanding the therapeutic potential and toxicological profiles of this class of compounds.

A significant biological response to certain quinoline derivatives is the generation of oxidative stress. This state of cellular imbalance occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms.

Some 4-aminoquinoline derivatives have been shown to induce mitochondrial dysfunction by increasing ROS levels. researchgate.net This is considered a promising strategy in chemotherapy, as it selectively targets cancer cells that are already under elevated oxidative stress. researchgate.net Studies on related 4-aminoquinoline compounds have demonstrated their ability to increase ROS production. For instance, one compound at a concentration of 86 µM was found to increase ROS production by approximately 62%. nih.gov Another study highlighted that the antimalarial action of 4-amino-7-chloroquinolines may involve the inhibition of oxidative heme degradation. nih.gov Furthermore, organic compounds containing sulfur atoms have been studied for their ability to induce oxidative stress. eatris.cz The disruption of tight junctions in epithelial tissue, which can be caused by oxidative stress, is mediated by the activation of c-Src. mdpi.com

This compound and its analogs can significantly influence the expression of various genes and the production of cytokines, which are key signaling molecules in the immune system. researchgate.net This modulation is a critical aspect of their mechanism of action in various pathological conditions.

Derivatives of 4-amino-7-chloroquinoline, such as amodiaquine (B18356) (AQ) and chloroquine (CQ), have been found to suppress the expression of pro-inflammatory genes in microglia. nih.gov Chronic activation of microglia leads to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which can accelerate the death of certain neurons. nih.govtandfonline.com In one study, a specific furo[2,3-c]pyridine (B168854) derivative was observed to induce TNF-α, IL-1β, IL-6, and IL-8 in a dose-dependent manner. researchgate.net

Conversely, some quinoline derivatives can enhance the expression of specific genes. For example, AQ and CQ have been shown to increase the expression of genes that are markers for midbrain dopamine (B1211576) neurons. nih.gov Research has also indicated that these compounds can influence the transcriptional activity of Nurr1, a nuclear receptor crucial for the development and maintenance of dopamine neurons. google.com The structure-activity relationship suggests that the 4-amino-7-chloroquinoline scaffold is essential for this transactivation function. google.com Furthermore, studies have shown that chloroquine analogues can enhance transgene expression in nonviral gene delivery systems, with the effect being correlated to the strength of intercalation between the DNA and the analogue. acs.org

The table below summarizes the observed effects of certain quinoline derivatives on gene and cytokine expression.

Compound/Derivative ClassEffectTarget Genes/CytokinesCell Type/Model
Amodiaquine (AQ), Chloroquine (CQ)SuppressionPro-inflammatory genesMicroglia
Furo[2,3-c]pyridine derivativeInductionTNF-α, IL-1β, IL-6, IL-8Not specified
Amodiaquine (AQ), Chloroquine (CQ)EnhancementMidbrain dopamine neuron marker genesNeuronal cells
4-Amino-7-chloroquinoline scaffoldActivationNurr1 transcriptional activityNot specified
Chloroquine analoguesEnhancementTransgene expressionNonviral gene delivery systems

Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns. google.com Certain 4-aminoquinoline derivatives have been identified as modulators of TLR signaling, acting as either agonists or antagonists. frontiersin.org This interaction is a key mechanism by which these compounds can influence immune responses. frontiersin.org

Specifically, some 2-aminoquinolines are potent agonists of TLR8, while others, like imiquimod (B1671794) and resiquimod, are agonists of TLR7 and TLR8. frontiersin.orgnih.gov The agonistic activity of these compounds on TLR8 can induce the production of T helper 1-polarizing cytokines, making them potential vaccine adjuvants. nih.gov Structural studies have revealed that the C4-amine of some quinoline derivatives can form hydrogen bonds with residues in the binding pocket of TLR8. nih.gov

Conversely, other 4-aminoquinoline derivatives can act as TLR antagonists. frontiersin.org The basicity and lipophilicity of these compounds have been identified as key features for their antagonistic activity. frontiersin.org For example, certain analogues of amodiaquine have shown significant TLR antagonist responses. frontiersin.org

The table below highlights the interaction of various quinoline derivatives with Toll-like receptors.

Compound/Derivative ClassInteractionTarget TLRImplication
2-AminoquinolinesAgonistTLR8Immune stimulation, potential vaccine adjuvant
Imiquimod, ResiquimodAgonistTLR7, TLR8Immune stimulation
Amodiaquine analoguesAntagonistNot specifiedImmune modulation

Vii. Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 3-chloroquinolin-4-amine derivatives interact with biological targets at a molecular level.

Molecular docking simulations have been extensively used to explore the binding of this compound analogs within the active sites of various enzymes crucial for pathogen survival, such as oxidoreductase and DNA gyrase.

Studies on 4-aminoquinoline (B48711) derivatives have identified key interactions within the binding pocket of Plasmodium falciparum lactate (B86563) dehydrogenase (pLDH), an oxidoreductase. These interactions often involve hydrogen bonds, as well as π-π, π-cation, and hydrophobic interactions with the amino acid residues in the enzyme's active site. mbimph.commbimph.com For instance, derivatives have shown the ability to form hydrogen bonds and be tightly bound within the active site of oxidoreductase (PDB ID: 1LDG). mbimph.com

Similarly, the DNA gyrase enzyme, essential for bacterial DNA replication, has been a primary target. Docking studies of quinoline (B57606) derivatives against E. coli DNA gyrase B and Mycobacterium tuberculosis DNA gyrase have revealed crucial binding modes. researchgate.netnih.gov For example, 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs have been docked into the GyrB ATPase domain of M. smegmatis to understand their hypothetical binding interactions. researchgate.net The interactions often involve key residues like Asp, Gly, and Val, which stabilize the ligand within the binding pocket. nih.gov

Table 1: Summary of Molecular Docking Interactions of this compound Derivatives

Target Enzyme PDB ID Derivative Class Key Interacting Residues Types of Interactions Reference
Oxidoreductase 1LDG 4-Aminoquinolines Not specified Hydrogen bonds, π-π, π-cation mbimph.commbimph.com
M. tuberculosis DNA Gyrase Not specified 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs Not specified Not specified researchgate.net
E. coli DNA Gyrase B 6F86 Fluoroquinolines ASP 73, GLY 77, ILE 78, VAL 120 Hydrogen bonding, Hydrophobic nih.gov
Tyrosine-protein kinase c-Src 3G6H 7-Chloro-4-aminoquinoline-benzimidazoles Not specified Not specified mdpi.com

Beyond identifying interaction types, molecular docking predicts the binding affinity, typically expressed in kcal/mol, and analyzes the ligand's conformational pose. A lower binding energy indicates a more stable ligand-protein complex.

For a series of 4-aminoquinoline derivatives docked against oxidoreductase, binding energies were calculated to rank their potential efficacy as antimalarial agents. mbimph.commbimph.commbimph.com Compounds with lower binding energies were predicted to have more potent activity. mbimph.commbimph.com For instance, a study involving 15 variants of 4-aminoquinoline docked into the oxidoreductase protein (1ldg.pdb) identified three compounds with particularly low binding energies, suggesting strong potential as antimalarial drugs. mbimph.com

In studies targeting DNA gyrase, derivatives of this compound have shown promising binding affinities. nih.gov Docking of novel fluoroquinolines against E. coli DNA gyrase B yielded binding affinities ranging from -6.0 to -7.2 kcal/mol, comparable to the standard drug ciprofloxacin. nih.gov Similarly, a 7-chloroquinoline-1,2,3-triazole hybrid showed a calculated binding energy of -11.6 kcal/mol against HIV-1 reverse transcriptase, highlighting its potential. mdpi.com Pose analysis confirms that the ligands fit appropriately into the binding site, which is crucial for their inhibitory action. mdpi.com

Table 2: Predicted Binding Affinities of Quinoline Derivatives against Various Targets

Derivative Class Target Enzyme Predicted Binding Affinity (kcal/mol) Reference
Fluoroquinolines E. coli DNA Gyrase B -6.0 to -7.2 nih.gov
7-Chloroquinoline-1,2,3-triazole hybrid HIV-1 Reverse Transcriptase -11.6 mdpi.com
7-Chloroquinoline (B30040)–benzimidazole hybrid Tyrosine-protein kinase c-Src up to -150.08 mdpi.com
Chloroquine (B1663885) analog SARS-CoV-2 Mpro -11.4 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that relates the quantitative chemical structure of a series of compounds to their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

QSAR models have been successfully developed for this compound derivatives to predict their antimalarial and anticancer activities. asianpubs.orgresearchgate.net For antimalarial activity, multiple linear regression (MLR) is often used to create statistically significant models that predict the inhibitory activity against P. falciparum strains. asianpubs.orgarabjchem.org These models are validated internally (cross-validation, q²) and externally (test set prediction, pred_r²) to ensure their robustness and predictive power. arabjchem.orgnih.gov

For example, a QSAR study on 7-chloro-4-aminoquinoline derivatives resulted in a statistically significant model for activity against the chloroquine-resistant Dd2 strain of P. falciparum, with a squared correlation coefficient (r²) of 0.9188 and a cross-validated squared correlation coefficient (q²) of 0.8349. arabjchem.org Another study on 7-chloroquinoline–benzimidazole hybrids generated predictive models for antiplasmodial activity with high correlation coefficients (R² > 0.85). nih.gov Similarly, QSAR models have been developed to predict the anticancer activity of quinoline derivatives against various cancer cell lines. researchgate.net

Table 3: Statistical Validation of Selected QSAR Models for 7-Chloroquinoline Derivatives

Activity Target Model Statistics Reference
Antimalarial P. falciparum (Dd2 strain) r² = 0.9188, q² = 0.8349, pred_r² = 0.7258 arabjchem.org
Antimalarial P. falciparum (HB3 strain) r² = 0.9024, q² = 0.8089, pred_r² = 0.7463 arabjchem.org
Antiplasmodial P. falciparum (3D7 strain) R² = 0.886, Rext² = 0.937, F = 41.589 nih.gov
Antiplasmodial P. falciparum (Dd2 strain) R² = 0.859, Rext² = 0.878, F = 32.525 nih.gov

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. For 4-aminoquinoline derivatives, key descriptors often include steric, hydrophobic, and electronic factors. asianpubs.org

Studies have shown that steric parameters (e.g., Molar Refractivity, MR) and hydrophobic parameters (e.g., log P) are influential in determining the antimalarial activity. asianpubs.org The presence of a bulky side chain on the 7-chloro-4-aminoquinoline nucleus is considered important for inhibiting heme polymerization in the malaria parasite. asianpubs.org 2D QSAR models have identified various thermodynamic, electronic, and spatial descriptors as being critical for activity against both chloroquine-sensitive and resistant strains of P. falciparum. arabjchem.org 3D-QSAR models, based on pharmacophoric features, further refine these structural requirements, helping to guide the design of more potent analogs. ijisrt.com

Electronic Structure and Reactivity Analyses

Theoretical methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netnih.gov These analyses provide insights into the molecule's behavior at a quantum level.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, the calculated HOMO-LUMO gaps were relatively small (around 3.8-3.9 eV), which was interpreted as high chemical activity that could influence biological performance. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. rjptonline.org For quinoline derivatives, MEP analysis reveals regions of negative potential, typically around nitrogen and oxygen atoms, which are susceptible to electrophilic attack, and positive potential regions, which are prone to nucleophilic attack. nih.govrjptonline.org This information is invaluable for understanding intermolecular interactions and reaction mechanisms.

HOMO-LUMO Energy Gap Calculations and Chemical Activity Interpretation

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a compound. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical indicator of molecular stability and reactivity.

A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small energy gap suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state.

This analysis is vital for predicting how this compound might interact with biological targets. While specific DFT calculations for this compound are not detailed in the provided sources, studies on related isomers, such as copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, have reported HOMO-LUMO gap values of 3.847 eV and 3.932 eV. These values were interpreted as indicating high chemical activity, which could influence the compounds' biological efficacy. The interpretation of such a gap helps in understanding the charge transfer interactions occurring within the molecule.

ParameterSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)Difference between LUMO and HOMO energies; an indicator of chemical reactivity and kinetic stability.

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions correspond to areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green and yellow regions denote areas with intermediate or near-neutral potential.

For derivatives of the isomeric 7-chloroquinolin-4-amine (B103981), MEP analysis has revealed specific charge distributions. In studies of [(7-chloroquinolin-4-yl)amino]acetophenone copper(II) complexes, the electrostatic potential ranged from negative (red) to positive (blue). The analysis showed a high concentration of positive charge (blue) around the amino group's hydrogen atoms, while a predominance of green indicated a potential halfway between the extremes. Such an analysis for this compound would be crucial for understanding its intermolecular interactions and binding characteristics with receptor sites.

Color on MEP SurfaceElectrostatic PotentialInterpretation
RedNegativeElectron-rich region, favorable for electrophilic attack.
BluePositiveElectron-poor region, favorable for nucleophilic attack.
GreenNeutralRegion of intermediate potential.

In silico ADME Predictive Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are computational methods used in the early phases of drug discovery to predict the pharmacokinetic properties of a compound. These predictions help to identify candidates with favorable drug-like properties and flag potential issues before advancing to more resource-intensive in vitro and in vivo testing.

Computational tools and software packages like QikProp and VolSurf+ are used to calculate various physicochemical and pharmacokinetic parameters. For various derivatives of chloroquinoline, these studies have been instrumental. For instance, in silico characterization of enone- and chalcone-chloroquinoline hybrids predicted their solubility, permeability, and metabolic stability. Similarly, ADME parameters were calculated for 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs using the QikProp module of Schrödinger software.

Key parameters typically evaluated in in silico ADME studies include:

Aqueous Solubility (logS): Affects absorption and formulation.

Caco-2 Cell Permeability: Predicts intestinal absorption.

Blood-Brain Barrier (BBB) Permeation: Indicates potential for central nervous system activity or side effects.

Human Oral Absorption: Estimates the percentage of the drug absorbed after oral administration.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

ADME ParameterPredicted PropertyImportance in Drug Discovery
Aqueous SolubilityThe extent to which the compound dissolves in water.Crucial for absorption and formulation of a drug.
Caco-2 PermeabilityThe rate of passage through the intestinal cell layer.Predicts oral bioavailability.
Metabolic StabilityThe compound's susceptibility to metabolism by liver enzymes.Determines the compound's half-life and duration of action.
Blood-Brain Barrier PermeationThe ability to cross from the bloodstream into the brain.Essential for CNS-targeting drugs; undesirable for others.
Oral AbsorptionThe percentage of the compound absorbed into the bloodstream after being taken orally.A key factor for orally administered medications.

Viii. Advanced Research Applications and Development

Design of Multi-Target Agents

The quinoline (B57606) ring system is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets. mdpi.com This characteristic is being exploited to design multi-target agents based on the 3-chloroquinolin-4-amine framework. These agents aim to address complex diseases by simultaneously modulating several pathological pathways.

For instance, research has focused on creating hybrid molecules that combine the quinoline core with other pharmacologically active moieties. One study explored the synthesis of 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs as potential inhibitors of Mycobacterium tuberculosis DNA gyrase, a crucial enzyme for bacterial DNA replication. researchgate.net These compounds displayed significant antitubercular activity, with the most potent derivative showing 82% enzyme inhibition at a concentration of 1 µM. researchgate.net

Another approach involves creating hybrid compounds by linking the 4-aminoquinoline (B48711) structure to other heterocyclic systems known for their biological activities. For example, 4-aminoquinoline–pyrimidine (B1678525) hybrids have been synthesized and shown to possess potent antimalarial properties. nih.gov These multi-target agents often exhibit improved efficacy and can help overcome drug resistance mechanisms.

Development of Novel Drug Candidates

Several derivatives of this compound have advanced to preclinical evaluation as promising drug candidates. These studies involve a comprehensive assessment of their efficacy, pharmacokinetic properties, and preliminary safety profiles.

A notable example is a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, designated MG3. mdpi.com This compound has demonstrated excellent in vitro activity against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com Further preclinical studies revealed that MG3 is orally active in rodent models of malaria, with efficacy comparable or superior to chloroquine (B1663885). mdpi.com Importantly, in vivo and in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated a favorable preclinical developability profile, including good oral bioavailability and low toxicity in various animal models. mdpi.com

In another study, a series of 4'-fluoro and 4'-chloro analogues of amodiaquine (B18356), which are derivatives of 4-aminoquinoline, underwent detailed preclinical evaluation. nih.gov Among these, 4'-fluoro-N-tert-butylamodiaquine was identified as a promising candidate due to its potent activity against both chloroquine-sensitive and resistant parasite strains, good oral bioavailability, and an acceptable safety profile in in vitro and in vivo toxicological assessments. nih.gov

The preclinical data for these lead compounds are crucial for deciding whether to advance them into formal clinical development.

CompoundTarget/IndicationKey Preclinical FindingsReference
MG3Malaria (P. falciparum)Excellent in vitro activity against resistant strains, orally active in rodent models, good oral bioavailability, low toxicity. mdpi.com
4'-fluoro-N-tert-butylamodiaquineMalariaPotent against sensitive and resistant strains, good oral bioavailability, acceptable safety profile. nih.gov
3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogsTuberculosisInhibition of M. tuberculosis DNA gyrase, MIC values in the low micromolar range. researchgate.net

A significant area of research is the structural optimization of this compound derivatives to enhance their therapeutic efficacy and selectivity. This involves making targeted chemical modifications to the core structure and observing the effects on biological activity.

For example, in the development of antimalarial agents, modifications to the side chain attached to the 4-amino group have been shown to be critical for activity against chloroquine-resistant strains. nih.gov Studies have revealed that converting the side chain of chloroquine to a secondary amine can lead to more potent antimalarial candidates with improved pharmacokinetic profiles. nih.govucsf.edu The introduction of different substituents on the quinoline ring and the alkyl groups on the basic nitrogen of the side chain have been systematically explored to establish structure-activity relationships (SAR). nih.gov

In the context of anticancer agents, modifications to the quinoline ring of 7-chloroquinolin-4-amine (B103981) derivatives have been shown to enhance selectivity and potency against specific cancer cell lines. For instance, certain derivatives have displayed significant cytostatic activity against breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cells, with GI50 values as low as 0.05 µM.

The optimization process often involves a multi-parameter approach, considering not only potency but also metabolic stability, permeability, and potential for drug-drug interactions to develop a well-rounded drug candidate. ucsf.edu

Modification StrategyDesired OutcomeExampleReference
Conversion of side chain to secondary amineImproved antimalarial potency and PK profileCQ analogs with secondary amine side chains nih.govucsf.edu
Substitution on the quinoline ringEnhanced anticancer selectivity and potencyDerivatives with specific ring substitutions
Introduction of alkoxy groupsImproved antimalarial potency4(1H)-quinolones with alkoxy groups nih.gov

Application as Chemical Probes

To better understand the mechanism of action of quinoline-based drugs, researchers have designed and synthesized photoaffinity probes derived from the this compound scaffold. These probes are invaluable tools for identifying the specific protein targets with which a drug interacts within a cell.

A novel clickable, photo-affinity chloroquine analog probe (CQP) has been developed that retains the potent antimalarial activity of chloroquine. nih.govmalariaworld.orgresearchgate.net This probe incorporates a photo-reactive group that, upon UV irradiation, forms a covalent bond with nearby proteins. nih.gov By using techniques like activity-based protein profiling (ABPP) and mass spectrometry-coupled cellular thermal shift assay (MS-CETSA), researchers have been able to identify numerous proteins that specifically interact with the CQP. nih.govmalariaworld.orgresearchgate.net This approach has provided new insights into the molecular targets of chloroquine, suggesting that it may disrupt glycolysis and energy metabolism in malaria parasites, in addition to its known effect on hemozoin formation. researchgate.net

Another study describes the synthesis of a photoaffinity label with a 3-azido group on the quinoline ring. semanticscholar.orgmdpi.com This modification allows for facile photolytic cleavage and the formation of a reactive nitrene that can covalently label interacting proteins. semanticscholar.orgmdpi.com Such probes are crucial for elucidating the complex pharmacology of quinoline-based drugs.

Derivatives of this compound are also being developed as fluorescent materials for biological imaging. These fluorescent probes can be used to visualize and track specific molecules or cellular processes in living cells.

For example, new 7-(diethylamino)quinolone chalcones have been synthesized and shown to possess favorable photophysical properties for use as imaging agents. acs.org These compounds exhibit cell permeability and strong fluorescence emission, making them promising candidates for imaging cancer cells. acs.org

The development of fluorescent dyes based on the quinoline scaffold is an active area of research, with the goal of creating probes with red-shifted excitation and emission spectra to minimize background fluorescence from biological samples. google.com The synthesis of chromeno[3,2-c]quinolines from 4-chloroquinoline-3-carbaldehyde (B1363059) has been explored for the creation of novel fluorescent markers. researchgate.net These imaging agents are essential tools for advancing our understanding of cell biology and disease pathogenesis.

Ix. Future Perspectives and Emerging Research Directions

Exploration of New Derivatization Strategies

The functionalization of the quinoline (B57606) core is critical for modulating its pharmacological activity. Modern synthetic chemistry offers a plethora of new strategies to create novel derivatives of 3-Chloroquinolin-4-amine with enhanced properties. Researchers are moving beyond traditional methods to employ more efficient and diverse synthetic routes.

Key approaches include:

Multi-component Reactions: These reactions, such as the one-pot synthesis of highly functionalized quinolines using aromatic aldehydes and malononitrile, offer an efficient way to generate structural diversity with high yields and operational simplicity. niscpr.res.in

Metal-Catalyzed Cross-Coupling: Techniques like the Negishi coupling, enabled by mixed lithium-zinc reagents, allow for the introduction of various aryl groups onto the quinoline scaffold. worktribe.com

"Click Chemistry": The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for linking the quinoline moiety to other pharmacophores, such as combining a 7-chloroquinoline (B30040) scaffold with azidothymidine (AZT) via a 1,2,3-triazole ring. mdpi.com This creates hybrid molecules with potential dual modes of action. nih.gov

Advanced Amination Methods: Reductive amination is a reliable method used in combinatorial chemistry to build libraries of 4-aminoquinoline (B48711) derivatives by introducing diverse side chains. nih.gov Other methods involve the direct nucleophilic substitution on a chloroquinoline precursor with various mono- or diaminoalkanes under neat conditions. arabjchem.orgnih.govnih.gov

Flow Chemistry: The use of continuous flow reactors for reactions like magnesiation allows for rapid, scalable, and controlled synthesis of functionalized quinolines, reducing reaction times from minutes in a batch process to mere seconds. worktribe.com

Ultrasound-Assisted Synthesis: Employing ultrasound irradiation can accelerate reactions, such as the synthesis of Schiff bases from 4-aminoquinoline precursors, often leading to excellent yields in significantly reduced timeframes. tandfonline.com

Synthetic StrategyDescriptionExample ApplicationReference
Multi-component ReactionA one-pot reaction combining three or more starting materials to form a complex product, enhancing efficiency.Synthesis of highly substituted quinolines using ZnO nanoparticles as a catalyst. niscpr.res.in
Click Chemistry (CuAAC)A highly efficient and specific reaction used to link molecular fragments together.Linking a 7-chloroquinoline scaffold to AZT to create a new anti-HIV agent. mdpi.com
Flow ChemistryPerforming chemical reactions in a continuous flowing stream rather than in a batch. Allows for rapid optimization and scalability.Magnesiation of 7-chloroquinolines with residence times of 30-75 seconds. worktribe.com
Ultrasound-Assisted SynthesisThe use of ultrasonic waves to initiate and enhance chemical reactions.Synthesis of 7-chloroquinoline derivatives via nucleophilic substitution and Schiff base formation in 30-40 minutes. tandfonline.com
Parallel SynthesisA method to synthesize a large number of compounds simultaneously, often used for creating compound libraries.Creation of a 4-aminoquinoline library via sequential reductive aminations to screen for antimalarial activity. nih.gov

Integration with Nanomedicine and Drug Delivery Systems

The convergence of nanotechnology and medicine opens up new avenues for quinoline-based therapeutics. Integrating this compound derivatives with nanosystems can address challenges related to solubility, targeted delivery, and diagnostics.

Nanocatalysis in Synthesis: Nanoparticles, such as zinc oxide (ZnO) and copper iodide (CuI), are being used as highly efficient and recyclable catalysts for the synthesis of quinoline derivatives. niscpr.res.inacs.org This approach aligns with green chemistry principles by offering mild reaction conditions and simple work-up procedures. niscpr.res.inresearchgate.net

Nanosensors for Bioimaging: Quinoline derivatives can be covalently functionalized onto nanomaterials like carbon dots to create highly specific fluorescent nanosensors. rsc.org For instance, a nanosensor functionalized with a quinoline derivative demonstrated the ability to detect Zn2+ ions with a detection limit as low as 6.4 nM and has been used for real-time imaging of intracellular Zn2+. rsc.org This highlights the potential for developing theranostic agents that combine diagnosis and therapy.

Enhanced Drug Delivery: While not specific to this compound yet, the broader field shows that loading quinoline-based drugs into nanoparticles can improve their pharmacokinetic profiles, enhance bioavailability, and enable targeted delivery to disease sites, such as tumors or infected cells, thereby increasing efficacy and reducing systemic toxicity.

NanomaterialApplication in Quinoline ChemistryKey Finding/AdvantageReference
Zinc Oxide (ZnO) NanoparticlesCatalyst for the one-pot synthesis of functionalized quinoline derivatives.Green, efficient, simple work-up, and excellent yields. niscpr.res.inresearchgate.net
Carbon Dots (C-dots)Backbone for a fluorescent nanosensor functionalized with a quinoline derivative.Highly sensitive and selective detection and intracellular imaging of Zn2+ ions. rsc.org
Copper Iodide (CuI) NanoparticlesImmobilized on a metal-organic framework (MOF) to act as a catalyst for quinoline synthesis.High porosity, large surface area, and stability. acs.org

High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of new drug candidates, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. These platforms allow for the rapid synthesis and evaluation of vast libraries of compounds against biological targets.

Combinatorial Libraries: By systematically combining a set of building blocks, large libraries of 4-aminoquinoline derivatives can be generated. nih.gov For example, a library was created through parallel synthesis involving sequential reductive aminations on a 4-amino-7-chloroquinoline core to explore chemical diversity for antimalarial screening. nih.gov

Solid-Phase Synthesis: The use of quinolinium salts immobilized on a solid support (resin) facilitates the parallel synthesis of 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines. acs.org This method simplifies purification and allows for the systematic diversification of the quinoline core. acs.org

HTS for Hit Identification: HTS involves testing thousands of compounds from diverse libraries to identify "hits" that modulate a specific biological target. thermofisher.com Libraries are often designed to be "drug-like," conforming to principles such as Lipinski's Rule of 5, to increase the probability of finding viable lead compounds. thermofisher.com HTS has been used to screen for small molecules active against multidrug-resistant bacteria, providing starting points for new antibacterial quinoline agents. nih.gov

Addressing Drug Resistance Mechanisms in Infectious Diseases

Drug resistance is a major obstacle in the treatment of infectious diseases and cancer, and a primary driver for the development of new 4-aminoquinoline derivatives. nih.govresearchgate.net Research is focused on designing molecules that can evade or overcome known resistance mechanisms.

Overcoming Antimalarial Resistance: The widespread resistance of Plasmodium falciparum to chloroquine (B1663885) has spurred the synthesis of new analogues. Strategies include:

Side-Chain Modification: Systematic variation of the aminoalkyl side chain's length, branching, and basicity has yielded derivatives with significant potency against chloroquine-resistant strains. nih.govasm.org Some new derivatives undergo less biotransformation (dealkylation), improving their in vivo stability and efficacy. asm.org

Hybrid Molecules: Combining the 4-aminoquinoline scaffold with another pharmacophore, such as ferrocene (B1249389), can create hybrid compounds like ferroquine. mdpi.com These molecules may have a dual mode of action or inhibit resistance mechanisms like the chloroquine resistance transporter (PfCRT). mdpi.com

Reversing Multidrug Resistance (MDR) in Cancer: Some quinoline derivatives have been shown to reverse MDR in cancer cells. mdpi.com One novel compound, identified through molecular docking, was found to inhibit the P-glycoprotein (P-gp) efflux pump. mdpi.com By blocking P-gp, the compound increases the intracellular concentration of co-administered chemotherapy drugs like doxorubicin, restoring their cytotoxic effects in resistant cancer cells. mdpi.com

Derivative/StrategyDisease/Resistance TypeMechanism of ActionReference
Side-chain modified 4-aminoquinolinesChloroquine-resistant malariaSystematic variation of the side chain improves potency and overcomes resistance; may be less susceptible to dealkylation. nih.govasm.org
Quinoline-ferrocene hybrids (e.g., Ferroquine)Multi-drug resistant malariaBelieved to block the PfCRT transporter and act as a resistance-reversing agent due to lipophilic properties. mdpi.com
Reversed-chloroquine (RCQ) hybridsChloroquine-resistant malariaHybrid molecule consisting of a chloroquine-like moiety linked to a chemosensitizer-like moiety. asm.org
Compound 160a (quinoline derivative)Multidrug-resistant cancerInhibits the P-glycoprotein (P-gp) drug efflux pump, restoring sensitivity to chemotherapeutic agents. mdpi.com

Leveraging Artificial Intelligence and Machine Learning in Drug Discovery

Computational approaches, including artificial intelligence (AI) and machine learning (ML), are transforming drug discovery by making it faster and more predictive. For quinoline derivatives, these tools are used to design novel compounds and understand their biological interactions.

Molecular Docking and Simulation: Computational docking studies are routinely used to predict how quinoline derivatives bind to the active sites of target proteins, such as Plasmodium falciparum lactate (B86563) dehydrogenase (Pf-LDH) or DNA gyrase. mbimph.comaip.orgresearchgate.net These studies help in understanding structure-activity relationships (SAR) and prioritizing compounds for synthesis. mdpi.comnih.gov

Predictive Modeling: The data generated from experimental assays and computational studies (e.g., binding energies, electronic properties) can be used to train AI/ML models. aip.org These models can then predict the biological activity, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds before they are synthesized, saving significant time and resources. aip.org

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties of molecules, such as the HOMO-LUMO energy gap. nih.gov These properties provide insights into a molecule's chemical reactivity and can be correlated with its biological activity. nih.govrjptonline.org

Translational Research Opportunities for Clinical Development

Translational research aims to bridge the gap between basic science discoveries and clinical applications. For this compound and its analogues, this involves identifying promising preclinical candidates and exploring new therapeutic uses for existing drugs.

Drug Repurposing: A significant opportunity lies in repurposing approved 4-amino-7-chloroquinoline drugs like chloroquine and amodiaquine (B18356) for new indications. nih.gov High-throughput screening of FDA-approved drug libraries has identified these compounds as potential therapeutics for Parkinson's disease by demonstrating direct binding to and activation of the nuclear receptor NR4A2. nih.gov They are also being investigated as adjuvants in cancer therapy. nih.gov

Preclinical to Clinical Transition: Several novel quinoline derivatives are in the pipeline for clinical development. Ferroquine, a quinoline-ferrocene hybrid, has been under clinical trial as a treatment for malaria. researchgate.net A novel 4-aminoquinoline derivative has been identified for preclinical development as a blood schizonticidal agent active against chloroquine-resistant malaria, showing a favorable drug-like profile in ADME studies. asm.org

Addressing Clinical Hurdles: The path to clinical success is challenging. For example, Gavestinel, a quinoline derivative developed as an NMDA receptor antagonist for stroke, failed in clinical trials despite strong preclinical data, highlighting the difficulties in translating laboratory findings to patient outcomes. mdpi.com Future success will depend on robust preclinical validation, patient stratification, and comprehensive toxicity evaluations. mdpi.com

Q & A

Q. Methodological Insight :

  • Temperature Control : Slow addition of reagents (e.g., methanesulfonyl chloride) at <0°C minimizes side reactions.
  • Purification : Recrystallization in ethyl acetate improves purity, while silica gel chromatography resolves polar byproducts .

How can spectroscopic techniques (IR, LC-MS, NMR) validate the structural integrity of this compound derivatives?

Q. Basic Research Focus

  • IR Spectroscopy : NH stretching vibrations (3564–3651 cm⁻¹) confirm amine group presence in intermediates .
  • LC-MS : Molecular ion peaks (e.g., m/z 459 [M+H]⁺) verify molecular weight and fragmentation patterns .
  • ¹H NMR : Chemical shifts (e.g., δ 10.93 ppm for =N-NH-C protons) distinguish regioisomers and confirm substitution patterns .

Q. Methodological Insight :

  • Sample Preparation : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference.
  • Quantitative Analysis : Combine HPLC with UV detection to quantify impurities below 2% .

What structure-activity relationship (SAR) strategies enhance the antimalarial or anticancer activity of this compound derivatives?

Advanced Research Focus
Derivatives with bulky hydrophobic groups (e.g., benzhydrylpiperazine) show improved antimalarial activity by increasing lipophilicity and target binding. For anticancer agents, sulfonyl-bridged bisquinoline derivatives (e.g., N,N’-(4,4’-Sulfonylbis(4,1-phenylene)bis(7-chloroquinolin-4-amine) ) exhibit dual targeting of DNA and enzyme pathways .

Q. Methodological Insight :

  • Bioisosteric Replacement : Substitute chlorine with trifluoromethyl groups to enhance metabolic stability .
  • Docking Studies : Use molecular modeling to predict interactions with Plasmodium dihydroorotate dehydrogenase (DHODH) or human topoisomerases .

How can contradictory biological activity data across studies (e.g., antimalarial vs. antitubercular results) be systematically resolved?

Advanced Research Focus
Contradictions arise from assay variability (e.g., parasite strain differences) or compound stability. For example, 7-chloroquinolin-4-amine derivatives may show antitubercular activity in mycobacterial growth inhibition assays but fail in Plasmodium cultures due to pH-dependent solubility .

Q. Methodological Insight :

  • Dose-Response Curves : Compare IC₅₀ values across multiple cell lines or pathogens.
  • Stability Testing : Monitor compound degradation in assay media using LC-MS to rule out false negatives .

What safety protocols are essential for handling this compound derivatives in synthetic workflows?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Gloves, masks, and goggles prevent skin/eye contact with corrosive reagents (e.g., methanesulfonyl chloride) .
  • Waste Management : Segregate halogenated byproducts for professional disposal to avoid environmental contamination .

Q. Methodological Insight :

  • Ventilation : Use fume hoods during reactions with volatile solvents (e.g., dichloromethane).
  • Emergency Protocols : Neutralize acid/base spills with sodium bicarbonate or citric acid .

How can high-throughput screening (HTS) and computational tools prioritize this compound derivatives for further development?

Q. Advanced Research Focus

  • Virtual Libraries : Generate derivative libraries using software like PISTACHIO or BKMS_METABOLIC to predict synthetic feasibility and metabolic pathways .
  • HTS Workflows : Screen against target panels (e.g., kinase inhibitors) using fluorescence polarization or microplate assays .

Q. Methodological Insight :

  • QSAR Models : Train models on existing bioactivity data to predict MIC (Minimum Inhibitory Concentration) values .
  • Hit Validation : Confirm HTS hits with orthogonal assays (e.g., SPR for binding kinetics) .

What analytical challenges arise in quantifying this compound metabolites in pharmacokinetic studies?

Advanced Research Focus
Metabolites like N-oxide derivatives may co-elute with parent compounds in HPLC, requiring tandem MS (MS/MS) for differentiation. Matrix effects from biological samples (e.g., plasma) can suppress ionization .

Q. Methodological Insight :

  • Sample Preparation : Use protein precipitation with acetonitrile to remove interferents.
  • Calibration Standards : Include deuterated internal standards (e.g., D₃-3-Chloroquinolin-4-amine) for accurate quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloroquinolin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Chloroquinolin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.